Product packaging for 1,3-Propylene-d6 thiourea(Cat. No.:)

1,3-Propylene-d6 thiourea

Cat. No.: B15139014
M. Wt: 122.22 g/mol
InChI Key: NVHNGVXBCWYLFA-NMFSSPJFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,3-Propylene-d6 thiourea is a deuterated organic compound supplied as a high-purity analytical standard and is intended For Research Use Only. It is not for diagnostic or therapeutic use. This compound, with the molecular formula C4H2D6N2S and a molecular weight of 122.22 g/mol, is a stable isotopically labeled analog of propylene thiourea (CAS 2122-19-2) . Its primary research application is to serve as an internal standard in analytical techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry, where it aids in the precise quantification and method development for related compounds . The incorporation of six deuterium atoms provides distinct spectroscopic properties that are valuable in mass spectrometry-based assays and metabolic stability studies during pharmaceutical research and development . Researchers utilize this compound in the quality control and routine analysis of agrochemical and pharmaceutical substances. As a laboratory chemical, appropriate safety precautions should be observed. It may cause skin and eye irritation and has been classified as a suspected human reproductive toxicant based on data for the non-deuterated compound .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N2S B15139014 1,3-Propylene-d6 thiourea

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H8N2S

Molecular Weight

122.22 g/mol

IUPAC Name

4,4,5,5,6,6-hexadeuterio-1,3-diazinane-2-thione

InChI

InChI=1S/C4H8N2S/c7-4-5-2-1-3-6-4/h1-3H2,(H2,5,6,7)/i1D2,2D2,3D2

InChI Key

NVHNGVXBCWYLFA-NMFSSPJFSA-N

Isomeric SMILES

[2H]C1(C(NC(=S)NC1([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

C1CNC(=S)NC1

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Propylene-d6 Thiourea: Properties, Synthesis, and Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Propylene-d6 thiourea is a deuterated analog of 1,3-propylenethiourea, a cyclic thiourea derivative. As an isotopically labeled compound, it serves as a valuable tool in various scientific research fields, particularly in drug metabolism and pharmacokinetic (DMPK) studies. The substitution of hydrogen atoms with deuterium provides a unique spectroscopic signature and can influence metabolic pathways, making it an ideal tracer for understanding the biological fate of related compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential research applications of this compound.

Core Chemical Properties

This compound is a stable, isotopically labeled compound useful in research settings.[1][2] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₄H₂D₆N₂S[3]
Molecular Weight 122.22 g/mol [3]
CAS Number 1219802-05-7[1]
Appearance White to Off-White Solid[4]
Melting Point 207 - 209 °C[4]
Solubility DMSO (Slightly), Methanol (Slightly)[4]
Storage Temperature Refrigerator[4]

Synthesis

A logical synthetic pathway for this compound would therefore involve the following key steps:

  • Synthesis of 1,3-Diaminopropane-d6: The deuterated precursor, 1,3-diaminopropane-d6, would first need to be synthesized. This can be achieved through methods such as the reduction of deuterated propanedinitrile or the amination of a deuterated 1,3-dihalopropane. The synthesis of 1,3-diaminopropane from acrylonitrile and ammonia is a known industrial process.[7][8] A similar approach using deuterated starting materials could be employed.

  • Reaction with Carbon Disulfide: The synthesized 1,3-diaminopropane-d6 would then be reacted with carbon disulfide. This reaction typically proceeds in a suitable solvent and may be base-catalyzed to form the cyclic thiourea.[6]

The overall reaction can be visualized as a cyclocondensation reaction where the two amino groups of the deuterated diamine react with the carbon disulfide to form the thiourea ring.

Synthesis_Workflow 1,3-Diaminopropane-d6 1,3-Diaminopropane-d6 Reaction Reaction 1,3-Diaminopropane-d6->Reaction Carbon Disulfide Carbon Disulfide Carbon Disulfide->Reaction This compound This compound Reaction->this compound

Fig. 1: Proposed Synthesis Workflow

Experimental Protocols

Although a specific protocol for this compound is not available, a general procedure for the synthesis of a related cyclic thiourea, ethylenethiourea, from ethylenediamine and carbon disulfide can be adapted.

General Protocol for Cyclic Thiourea Synthesis (Adapted):

  • Dissolution of Diamine: The deuterated diamine (1,3-diaminopropane-d6) is dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Addition of Carbon Disulfide: Carbon disulfide is added dropwise to the stirred solution of the diamine. The reaction is often exothermic and may require cooling to control the temperature.

  • Reflux: After the addition is complete, the reaction mixture is heated to reflux for several hours to drive the cyclization to completion.

  • Isolation and Purification: The product, this compound, can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration. The crude product can then be purified by recrystallization from a suitable solvent.

Analytical Characterization

Detailed spectroscopic data for this compound is not widely published. However, standard analytical techniques would be employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Due to the extensive deuteration, the ¹H NMR spectrum would be expected to be very simple, primarily showing signals for the N-H protons of the thiourea group. The chemical shift of these protons in non-deuterated thiourea is typically around 7.0-8.0 ppm in DMSO-d₆.

  • ²H NMR (Deuterium NMR): This technique would be crucial to confirm the positions of the deuterium atoms on the propylene backbone.

  • ¹³C NMR: The ¹³C NMR spectrum would show characteristic signals for the thiocarbonyl carbon (C=S) and the deuterated methylene carbons (-CD₂-) of the propylene chain.

Mass Spectrometry (MS):

Mass spectrometry would be used to confirm the molecular weight of the compound. The presence of the six deuterium atoms would result in a molecular ion peak that is 6 mass units higher than its non-deuterated counterpart. Fragmentation patterns could also be analyzed to confirm the structure.

Research Applications and Signaling Pathways

While specific studies utilizing this compound are not prominently documented, its utility can be inferred from the applications of deuterated compounds and the biological activities of thiourea derivatives.

Drug Metabolism and Pharmacokinetic (DMPK) Studies:

The primary application of this compound is likely as an internal standard or a tracer in DMPK studies. The deuterium labeling allows for its easy differentiation from its non-deuterated analog in biological matrices using mass spectrometry. This is critical for accurately quantifying the parent drug and its metabolites.

Metabolic Fate and Pathway Elucidation:

By administering this compound, researchers can track its metabolic fate. The deuterium atoms can influence the rate of metabolism at the labeled positions (a phenomenon known as the kinetic isotope effect). This can help in identifying the primary sites of metabolic attack and elucidating the metabolic pathways of related thiourea-containing compounds.

DMPK_Workflow Administer Compound Administer Compound Collect Samples Collect Samples Administer Compound->Collect Samples In vivo / In vitro Sample Preparation Sample Preparation Collect Samples->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Spike with Internal Standard Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification Signaling_Pathway_Logic Thiourea Derivative Thiourea Derivative Cellular Target Cellular Target Thiourea Derivative->Cellular Target Binds to Signaling Cascade Signaling Cascade Cellular Target->Signaling Cascade Modulates Biological Response Biological Response Signaling Cascade->Biological Response Leads to

References

In-Depth Technical Guide: 1,3-Propylene-d6 Thiourea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Propylene-d6 thiourea (CAS: 1219802-05-7), a deuterated analog of 1,3-Propylene thiourea. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, potential biological activities, and relevant experimental protocols. The inclusion of deuterated compounds in research, particularly in metabolic and pharmacokinetic studies, offers significant advantages in tracking and identifying metabolites.

Core Compound Data

This compound is a stable isotope-labeled version of 1,3-Propylene thiourea, where six hydrogen atoms on the propylene backbone have been replaced with deuterium. This isotopic labeling makes it a valuable tool in mass spectrometry-based research and as an internal standard in quantitative analyses.

PropertyValue (this compound)Value (1,3-Propylene thiourea)
CAS Number 1219802-05-7[1][2][3]2055-46-1[4][5][6]
Molecular Formula C₄D₆H₂N₂S[2]C₄H₈N₂S[4][5]
Molecular Weight 122.22 g/mol [2]116.18 g/mol [5]
Synonyms Tetrahydropyrimidine-2(1H)-thione-4,4,5,5,6,6-d6, Cyclic propylene-d6 thiourea[2]Propylenethiourea, Tetrahydropyrimidine-2-thione, N,N'-Trimethylenethiourea[4][7]
Appearance White to Off-White SolidWhite Crystalline Solid
Melting Point Not available210-212 °C[5]

Synthesis and Characterization

The synthesis of the unlabeled 1,3-Propylene thiourea is well-established and typically involves the cyclocondensation of 1,3-diaminopropane with carbon disulfide.[7] The synthesis of the deuterated analog follows a similar principle, utilizing deuterated 1,3-diaminopropane as a starting material.

General Synthesis of 1,3-Propylene Thiourea

A common method for the synthesis of 1,3-Propylene thiourea involves the reaction of 1,3-diaminopropane with carbon disulfide in a suitable solvent, such as ethanol. The reaction mixture is typically refluxed to drive the cyclization and formation of the thiourea ring.[5][7]

Experimental Workflow for Synthesis

G cluster_reactants Reactants cluster_process Process 1_3_diaminopropane 1,3-Diaminopropane dissolve Dissolve in Ethanol 1_3_diaminopropane->dissolve carbon_disulfide Carbon Disulfide carbon_disulfide->dissolve reflux Reflux dissolve->reflux cool Cool reflux->cool filter Filter cool->filter recrystallize Recrystallize filter->recrystallize product 1,3-Propylene Thiourea recrystallize->product

Synthesis workflow for 1,3-Propylene thiourea.

Characterization of the final product is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry to confirm the structure and purity. For the deuterated analog, NMR and mass spectrometry are crucial to verify the extent and location of deuterium incorporation.

Potential Biological Activities and Signaling Pathways

Anticancer Activity and Associated Signaling Pathways

Thiourea derivatives have been shown to exert cytotoxic effects on various cancer cell lines.[9][10][11] Their mechanisms of action often involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. Two of the most prominent pathways are the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a crucial regulator of the immune and inflammatory responses, and its dysregulation is implicated in various cancers.[12] Some thiourea derivatives have been found to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory and pro-survival genes.[12]

G Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_complex IKK Complex Stimuli->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IKK_complex->IkB NF_kB NF-κB (p50/p65) IkB->NF_kB inhibits Nucleus Nucleus NF_kB->Nucleus translocates Gene_Transcription Gene Transcription (Inflammation, Proliferation, Survival) Nucleus->Gene_Transcription activates Thiourea_Derivative Thiourea Derivative Thiourea_Derivative->IKK_complex inhibits

Inhibition of the NF-κB signaling pathway by thiourea derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that controls cell growth, differentiation, and stress responses. Aberrant activation of the MAPK pathway is a common feature in many cancers. Thiourea derivatives can modulate this pathway at various points, leading to the inhibition of cancer cell proliferation.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) Nucleus->Transcription_Factors activates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Thiourea_Derivative Thiourea Derivative Thiourea_Derivative->Raf inhibits

Modulation of the MAPK signaling pathway by thiourea derivatives.

Experimental Protocols

The following are representative protocols for assessing the potential biological activities of this compound, based on methodologies commonly used for other thiourea derivatives.

Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).[9] Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Activity Assessment using Broth Microdilution Method

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)[13]

  • Mueller-Hinton Broth (MHB)

  • This compound

  • DMSO

  • Sterile 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial two-fold dilutions in MHB in a 96-well plate to obtain a range of concentrations (e.g., 256, 128, 64, 32, 16, 8, 4, 2 µg/mL).[13]

  • Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the 96-well plate containing the compound dilutions. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

This compound is a valuable research tool for scientists in drug discovery and development. Its deuterated nature makes it particularly useful for metabolic and pharmacokinetic studies. Based on the known biological activities of thiourea derivatives, this compound holds potential for investigation as an anticancer, anti-inflammatory, or antibacterial agent. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this and related compounds. As with any research chemical, appropriate safety precautions should be taken during handling and experimentation.

References

The Role of 1,3-Propylene-d6 Thiourea in Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Propylene-d6 thiourea is a deuterated analog of 1,3-propylenethiourea, a cyclic thiourea derivative. In the realm of scientific research, particularly in drug discovery and development, the strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium (d), is a powerful tool. This guide provides a comprehensive overview of the scientific principles and potential applications of this compound in a research context. While specific experimental data for this particular deuterated compound is not extensively available in public literature, this guide extrapolates its uses based on the well-established principles of isotopic labeling and the known biological activities of thiourea derivatives.

The primary utility of this compound stems from the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, metabolic reactions that involve the cleavage of a C-H bond at a deuterated position will proceed at a slower rate. This seemingly subtle modification can have profound effects on a molecule's pharmacokinetic profile.

Core Applications in Research

The use of this compound in research is primarily centered around two key areas:

  • Modulation of Metabolic Fate and Pharmacokinetics (PK): By strategically placing deuterium on the propylene backbone, researchers can investigate and favorably alter the metabolic stability of the parent compound. This can lead to a number of desirable outcomes in drug development.[1][2]

  • Use as an Internal Standard in Analytical Assays: The distinct mass of the deuterated compound makes it an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based assays.

Enhancing Metabolic Stability and Pharmacokinetic Profiles

The deuteration of the propylene moiety in 1,3-propylenethiourea can significantly impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Key Advantages of Deuteration:

  • Increased Metabolic Stability: If the propylene group is a site of metabolic oxidation by enzymes such as cytochrome P450s, deuteration can slow this process, leading to a longer half-life of the compound in the body.[3]

  • Improved Bioavailability: By reducing first-pass metabolism in the liver, a higher concentration of the active compound may reach systemic circulation.

  • Reduced Formation of Toxic Metabolites: In some cases, the metabolism of a drug can lead to the formation of reactive or toxic byproducts. By altering the metabolic pathway, deuteration can potentially steer metabolism away from these harmful routes.[2]

  • Sustained Therapeutic Effect: A longer half-life can lead to more stable plasma concentrations of a drug, potentially allowing for less frequent dosing and improved patient compliance.

Hypothetical Experimental Workflow for Assessing Metabolic Stability

The following workflow illustrates how researchers might compare the metabolic stability of 1,3-propylenethiourea with its deuterated analog, this compound.

G cluster_0 In Vitro Metabolism Assay cluster_1 Data Analysis & Comparison A Prepare Liver Microsomes (Human, Rat, Mouse) B Incubate Microsomes with: 1. 1,3-Propylenethiourea (Parent) 2. This compound (Deuterated) A->B C Quench Reaction at Multiple Time Points B->C D Extract Compounds and Analyze by LC-MS/MS C->D E Determine Rate of Disappearance (Half-life, Intrinsic Clearance) D->E F Compare Half-life of Parent vs. Deuterated E->F G Identify and Quantify Metabolites F->G H Assess for Metabolic Switching G->H I In Vivo Pharmacokinetic Study (e.g., in Rats) J Administer Parent and Deuterated Compounds to Different Cohorts I->J K Collect Blood Samples Over Time J->K L Analyze Plasma Concentrations by LC-MS/MS K->L M Calculate Pharmacokinetic Parameters (AUC, Cmax, T1/2, Clearance) L->M

Caption: Workflow for comparing the metabolic stability of a parent compound and its deuterated analog.

Use as an Internal Standard

In bioanalytical method development, an ideal internal standard (IS) should have physicochemical properties very similar to the analyte of interest but be clearly distinguishable by the analytical instrument. Isotopically labeled compounds, such as this compound, are considered the gold standard for use as internal standards in mass spectrometry.

Advantages of using this compound as an IS:

  • Similar Extraction Recovery: It will behave almost identically to the non-deuterated analyte during sample preparation and extraction, correcting for any losses.

  • Co-elution in Chromatography: It typically co-elutes with the analyte in liquid chromatography (LC), which helps to compensate for matrix effects (ion suppression or enhancement) in the mass spectrometer.

  • Distinct Mass-to-Charge Ratio (m/z): The mass difference of six daltons (due to the six deuterium atoms) allows for easy differentiation from the unlabeled analyte by the mass spectrometer, preventing signal overlap.

Experimental Protocol for a Bioanalytical Assay using a Deuterated Internal Standard

Objective: To quantify the concentration of 1,3-propylenethiourea in rat plasma.

Materials:

  • 1,3-Propylenethiourea (analyte)

  • This compound (internal standard)

  • Rat plasma (blank)

  • Acetonitrile (protein precipitation agent)

  • Formic acid

  • Water (LC-MS grade)

  • LC-MS/MS system

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of 1,3-propylenethiourea and this compound in a suitable solvent (e.g., methanol).

    • Spike blank rat plasma with known concentrations of 1,3-propylenethiourea to create calibration standards and QCs.

  • Sample Preparation:

    • To 50 µL of plasma sample (standard, QC, or unknown), add 10 µL of the this compound internal standard working solution.

    • Vortex briefly.

    • Add 150 µL of acetonitrile to precipitate plasma proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto an appropriate LC column (e.g., C18).

    • Use a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the analyte and internal standard.

    • Detect the compounds using a mass spectrometer in multiple reaction monitoring (MRM) mode.

      • Monitor a specific precursor-to-product ion transition for 1,3-propylenethiourea.

      • Monitor a specific precursor-to-product ion transition for this compound.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

    • Determine the concentration of the unknown samples from the calibration curve.

G A Plasma Sample + Deuterated Internal Standard B Protein Precipitation (e.g., with Acetonitrile) A->B C Centrifugation B->C D Supernatant Transfer C->D E LC-MS/MS Analysis D->E F Quantification using Peak Area Ratio E->F

References

An In-depth Technical Guide to the Synthesis and Characterization of Deuterated Propylene Thiourea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated propylene thiourea, a molecule of interest for isotopic labeling in metabolic and pharmacokinetic studies. Due to the limited availability of specific literature on the deuterated form of this compound, this guide combines established synthetic methods for analogous compounds with general principles of deuteration and spectroscopic analysis.

Introduction

Propylene thiourea, also known as N,N'-trimethylenethiourea, is a cyclic thiourea derivative. Its deuterated analogue, where one or more hydrogen atoms are replaced by deuterium, serves as a valuable tool in various scientific disciplines. The heavier isotope of hydrogen allows for the tracking of the molecule in biological systems without significantly altering its chemical properties. This is particularly useful in drug metabolism and pharmacokinetic (DMPK) studies, where understanding the metabolic fate of a compound is crucial. Deuteration can sometimes lead to a kinetic isotope effect, slowing down metabolic processes at the site of deuteration and potentially improving a drug's pharmacokinetic profile. This guide outlines a proposed synthetic route and the expected characterization data for deuterated propylene thiourea.

Synthesis of Deuterated Propylene Thiourea

The synthesis of deuterated propylene thiourea can be approached in two primary ways: by using a deuterated starting material or by deuterating the final propylene thiourea product. The former approach is generally preferred to ensure specific and high levels of deuteration.

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of 1,3-propylene-d6-thiourea involves a two-step process starting from deuterated 1,3-diaminopropane.

Synthetic Pathway of Deuterated Propylene Thiourea cluster_0 Step 1: Deuteration of Starting Material cluster_1 Step 2: Cyclization 1,3-diaminopropane 1,3-diaminopropane 1,3-diaminopropane-d8 1,3-diaminopropane-d8 1,3-diaminopropane->1,3-diaminopropane-d8 H/D Exchange (D2O, Catalyst) Deuterated_Propylene_Thiourea 1,3-Propylene-d6-thiourea 1,3-diaminopropane-d8->Deuterated_Propylene_Thiourea Ethanol/Water Carbon_disulfide Carbon Disulfide (CS2) Carbon_disulfide->Deuterated_Propylene_Thiourea

Caption: Proposed two-step synthesis of 1,3-propylene-d6-thiourea.

Experimental Protocols

2.2.1. Synthesis of 1,3-Propylene Thiourea (Unlabeled)

This protocol is adapted from a known procedure for the synthesis of cyclic thioureas and serves as a basis for the synthesis of the deuterated analogue.

  • Materials: 1,3-Diaminopropane, carbon disulfide, ethanol, water, hydrochloric acid, acetone.

  • Procedure:

    • In a round-bottomed flask equipped with a reflux condenser, dissolve 1,3-diaminopropane in a mixture of ethanol and water.

    • Slowly add carbon disulfide to the solution. An exothermic reaction may occur, and cooling might be necessary.

    • After the initial reaction subsides, heat the mixture to reflux for 1-2 hours.

    • Add a small amount of concentrated hydrochloric acid and continue to reflux for an additional 8-10 hours.

    • Cool the reaction mixture in an ice bath to induce crystallization of the product.

    • Collect the solid product by vacuum filtration and wash with cold acetone.

    • The crude product can be recrystallized from water or an ethanol/water mixture to yield pure 1,3-propylene thiourea.

2.2.2. Proposed Synthesis of 1,3-Propylene-d6-thiourea

This proposed method utilizes a deuterated starting material to achieve high isotopic enrichment.

  • Step 1: Synthesis of 1,3-Diaminopropane-d8 (Deuterated Starting Material)

    • Method: Catalytic hydrogen-deuterium exchange of 1,3-diaminopropane.

    • Materials: 1,3-Diaminopropane, deuterium oxide (D₂O), a suitable catalyst (e.g., Raney nickel or a platinum-based catalyst).

    • Procedure:

      • In a sealed reaction vessel, combine 1,3-diaminopropane with an excess of deuterium oxide.

      • Add a catalytic amount of a suitable hydrogenation/dehydrogenation catalyst.

      • Heat the mixture under pressure for a sufficient time to allow for complete H/D exchange at all non-labile C-H positions. The exchange of the N-H protons will also occur but these are readily exchangeable with any protic solvent.

      • After cooling, the catalyst is filtered off, and the deuterated 1,3-diaminopropane can be isolated by distillation after removal of the D₂O. The isotopic enrichment should be confirmed by mass spectrometry and ¹H NMR.

  • Step 2: Synthesis of 1,3-Propylene-d6-thiourea

    • Materials: 1,3-Diaminopropane-d8, carbon disulfide, ethanol, D₂O.

    • Procedure:

      • Follow the procedure for the synthesis of unlabeled 1,3-propylene thiourea, substituting 1,3-diaminopropane-d8 for 1,3-diaminopropane and using D₂O instead of H₂O as the solvent to minimize back-exchange of the N-D protons.

      • The resulting product, 1,3-propylene-d6-thiourea, can be isolated and purified as described for the unlabeled compound. The final product will have deuterium atoms at the three methylene positions of the propylene backbone. The N-H protons will also be deuterated if D₂O is used in the final steps.

Characterization of Deuterated Propylene Thiourea

The successful synthesis of deuterated propylene thiourea is confirmed through a combination of spectroscopic techniques. The following tables summarize the expected quantitative data for both the unlabeled and the deuterated (d6) compound.

Physical and Chemical Properties
PropertyUnlabeled Propylene ThioureaDeuterated (d6) Propylene Thiourea
Molecular Formula C₄H₈N₂SC₄H₂D₆N₂S
Molecular Weight 116.19 g/mol 122.22 g/mol
Appearance White to off-white solidWhite to off-white solid
CAS Number 2055-46-11219802-05-7
Mass Spectrometry

Mass spectrometry is a key technique to confirm the incorporation of deuterium. The molecular ion peak will shift by the number of incorporated deuterium atoms.

CompoundExpected [M]+ or [M+H]+Key Fragmentation Ions (m/z)
Unlabeled Propylene Thiourea 116 or 117116, 101, 88, 74, 60
Deuterated (d6) Propylene Thiourea 122 or 123122, 105, 92, 78, 62
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is crucial for confirming the location of the deuterium labels.

¹H NMR Spectroscopy

CompoundChemical Shift (δ) ppmMultiplicityAssignment
Unlabeled Propylene Thiourea ~3.4TripletCH₂-N
~1.9QuintetCH₂-C-CH₂
~7.5Broad SingletN-H
Deuterated (d6) Propylene Thiourea --Signals for CH₂ protons will be absent or significantly reduced.
~7.5 (if in non-deuterated solvent)Broad SingletN-H (may be absent if exchanged with D)

¹³C NMR Spectroscopy

CompoundChemical Shift (δ) ppmAssignment
Unlabeled Propylene Thiourea ~175C=S
~45CH₂-N
~25CH₂-C-CH₂
Deuterated (d6) Propylene Thiourea ~175C=S
~44CD₂-N (signal will be a multiplet due to C-D coupling)
~24CD₂-C-CD₂ (signal will be a multiplet due to C-D coupling)

²H NMR Spectroscopy

CompoundChemical Shift (δ) ppmAssignment
Deuterated (d6) Propylene Thiourea ~3.4CD₂-N
~1.9CD₂-C-CD₂
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the functional groups present in the molecule. Deuteration will cause a shift in the vibrational frequencies of the C-H bonds to lower wavenumbers for the C-D bonds.

Wavenumber (cm⁻¹)Assignment (Unlabeled)Expected Wavenumber (cm⁻¹)Assignment (Deuterated)
~3200N-H stretching~3200N-H stretching (if present)
~2950C-H stretching (aliphatic)~2200C-D stretching (aliphatic)
~1550N-H bending~1550N-H bending (if present)
~1350C-N stretching~1350C-N stretching
~1200C=S stretching~1200C=S stretching

Biological Activity and Signaling Pathways

Propylene thiourea is known to have biological activity, primarily as a disruptor of thyroid hormone synthesis. This is a critical consideration for its use in drug development and toxicology studies.

Mechanism of Thyroid Disruption

The primary mechanism of action of propylene thiourea and other thiourea derivatives is the inhibition of the enzyme thyroid peroxidase (TPO). TPO is essential for the iodination of tyrosine residues on thyroglobulin and the coupling of these iodinated tyrosines to form the thyroid hormones triiodothyronine (T3) and thyroxine (T4).

Thyroid Hormone Synthesis Inhibition cluster_0 Thyroid Follicular Cell cluster_1 Systemic Effect Iodide Iodide (I-) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation to Iodine (I2) Thyroglobulin Thyroglobulin (Tg) TPO->Thyroglobulin Iodination of Tyrosine MIT_DIT MIT & DIT on Tg Thyroglobulin->MIT_DIT T3_T4 T3 & T4 on Tg MIT_DIT->T3_T4 Coupling Reaction (catalyzed by TPO) Hormone_Release Release of T3 & T4 T3_T4->Hormone_Release Reduced_Hormones Reduced Thyroid Hormone Levels Propylene_Thiourea Propylene Thiourea Propylene_Thiourea->TPO Inhibition

Caption: Inhibition of thyroid hormone synthesis by propylene thiourea.

By inhibiting TPO, propylene thiourea disrupts the normal synthesis of thyroid hormones, which can lead to hypothyroidism. This has implications for its toxicological profile and must be considered in any drug development program involving this scaffold.

Other Potential Biological Activities

Thiourea derivatives are a broad class of compounds with diverse biological activities. Some have been investigated for their potential as anticancer, antiviral, and antibacterial agents.[1] The thiourea moiety can act as a hydrogen bond donor and can coordinate with metal ions, which may contribute to its biological effects. The specific signaling pathways targeted by propylene thiourea, beyond its effects on the thyroid, are an area for further research.

Conclusion

This technical guide provides a framework for the synthesis and characterization of deuterated propylene thiourea. While specific experimental data for the deuterated compound is not widely available, the proposed synthetic route and predicted characterization data offer a solid foundation for researchers and scientists. The well-documented inhibitory effect of propylene thiourea on thyroid hormone synthesis is a critical aspect of its biological profile and should be a primary consideration in its application in drug development and related fields. Further research is warranted to fully elucidate the complete toxicological and pharmacological profile of this isotopically labeled compound.

References

An In-depth Technical Guide on 1,3-Propylene-d6 Thiourea: Physical and Spectral Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and spectral properties of 1,3-Propylene-d6 thiourea, an isotopically labeled compound valuable in various research applications. This document details its chemical structure, physical characteristics, and spectral data, along with generalized experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

This compound, also known as Tetrahydropyrimidine-2(1H)-thione-4,4,5,5,6,6-d6, is a deuterated analog of 1,3-Propylenethiourea. The incorporation of six deuterium atoms provides a valuable tool for tracer studies, metabolic profiling, and as an internal standard in mass spectrometry-based quantification.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₄H₂D₆N₂S[2]
Molecular Weight 122.22 g/mol [2]
CAS Number 1219802-05-7[3]
Appearance Neat solid[2]
Synonyms Tetrahydropyrimidine-2(1H)-thione-4,4,5,5,6,6-d6, Cyclic propylene-d6 thiourea, Trimethylenethiourea-d6[2]

Synthesis Workflow

A plausible synthetic route to this compound involves a two-step process starting from deuterated 1,3-diaminopropane. The general synthesis of cyclic thioureas from diamines is a well-established method.[5]

Synthesis_Workflow 1,3-Dibromopropane-d6 1,3-Dibromopropane-d6 1,3-Diazido-propane-d6 1,3-Diazido-propane-d6 1,3-Dibromopropane-d6->1,3-Diazido-propane-d6 NaN3 Sodium Azide Sodium Azide 1,3-Diaminopropane-d6 1,3-Diaminopropane-d6 1,3-Diazido-propane-d6->1,3-Diaminopropane-d6 Reduction Reduction (e.g., H2/Pd) Reduction (e.g., H2/Pd) This compound This compound 1,3-Diaminopropane-d6->this compound CS2 Carbon Disulfide (CS2) Carbon Disulfide (CS2) Synthesis_Protocol cluster_0 Reaction Setup cluster_1 Workup and Purification A Dissolve 1,3-Diaminopropane-d6 in Ethanol B Add Carbon Disulfide dropwise at 0°C A->B C Stir at room temperature for 2 hours B->C D Concentrate the reaction mixture in vacuo C->D E Recrystallize the crude product from Ethanol/Water D->E F Dry the crystals under vacuum E->F NMR_Protocol cluster_0 Sample Preparation cluster_1 Data Acquisition A Dissolve ~5-10 mg of sample in a protonated solvent (e.g., CHCl3 or DMSO) B Transfer the solution to a 5 mm NMR tube A->B C Insert the sample into the NMR spectrometer B->C D Tune and match the probe to the deuterium frequency C->D E Acquire the 2H spectrum with appropriate parameters (e.g., pulse width, relaxation delay) D->E F Process the data (Fourier transform, phase correction, and baseline correction) E->F

References

Deconstructing the Certificate of Analysis for 1,3-Propylene-d6 Thiourea: An In-depth Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the quality and purity of a research compound. This guide provides a detailed explanation of a typical CoA for 1,3-Propylene-d6 thiourea, a deuterated analogue of a versatile molecule with applications in medicinal chemistry. Understanding the data and methodologies presented in a CoA is paramount for ensuring the reliability and reproducibility of experimental results.

Product Information and Specifications

The initial section of a CoA provides fundamental details about the compound and the specific lot being certified. This information is crucial for traceability and accurate record-keeping.

ParameterSpecification
Product Name This compound
CAS Number 1219802-05-7
Molecular Formula C₄H₂D₆N₂S
Molecular Weight 122.22 g/mol
Lot Number XYZ-123
Appearance White to off-white solid
Solubility Soluble in Methanol

Analytical Test Results

This core section of the CoA presents the quantitative results of various analytical tests performed to assess the quality of the compound.

TestMethodSpecificationResult
Purity (HPLC) High-Performance Liquid Chromatography≥ 98.0%99.5%
Isotopic Enrichment Mass Spectrometry≥ 98 atom % D99.2 atom % D
Identity (¹H NMR) Proton Nuclear Magnetic ResonanceConforms to structureConforms
Residual Solvents Gas Chromatography-Headspace (GC-HS)Meets USP <467> limitsComplies
Elemental Analysis Combustion AnalysisC: 39.32%, H(D): 8.25%, N: 22.93%, S: 26.24% (Theoretical)C: 39.30%, H(D): 8.21%, N: 22.90%, S: 26.28% (Actual)

Experimental Protocols

Detailed methodologies are essential for the end-user to understand how the quality control tests were performed and to potentially replicate or verify the results.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The chemical purity of this compound is assessed using HPLC, a technique that separates components in a mixture.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm.

  • Procedure: A solution of the sample is prepared in the mobile phase, injected into the HPLC system, and the resulting chromatogram is analyzed. The purity is calculated based on the area of the main peak relative to the total area of all peaks.

Isotopic Enrichment Analysis by Mass Spectrometry

Mass spectrometry is employed to determine the degree of deuterium incorporation into the thiourea molecule.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray ionization (ESI).

  • Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured. The isotopic distribution is analyzed to calculate the percentage of molecules that contain the desired number of deuterium atoms.

Identity Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is used to confirm the structural identity of the compound. For a deuterated compound, the absence of proton signals at specific positions is a key confirmation.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: A suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d6).

  • Procedure: A small amount of the sample is dissolved in the NMR solvent, and the ¹H NMR spectrum is acquired. The spectrum is then compared to the expected spectrum for this compound, which should show a significant reduction or absence of signals corresponding to the propylene chain protons.

Residual Solvent Analysis by Gas Chromatography-Headspace (GC-HS)

This test identifies and quantifies any residual solvents from the synthesis and purification processes, ensuring they are below the safety limits defined by pharmacopeial standards like USP <467>.

  • Instrumentation: A gas chromatograph with a headspace autosampler and a flame ionization detector (FID).

  • Procedure: The sample is placed in a sealed vial and heated. The volatile solvents in the headspace are then injected into the GC for separation and quantification.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen (including deuterium), nitrogen, and sulfur in the compound, which should match the theoretical values for the molecular formula.

  • Instrumentation: An elemental analyzer.

  • Procedure: A small, precisely weighed amount of the sample is combusted in a high-temperature furnace. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by detectors to determine the elemental composition.

Visualizing Key Information

Diagrams can provide a quick and clear understanding of the molecule and the analytical workflow.

Molecular Structure of this compound C1 C C2 C C1->C2 D1 D C1->D1 D2 D C1->D2 C3 C C2->C3 D3 D C2->D3 D4 D C2->D4 N2 N C3->N2 D5 D C3->D5 D6 D C3->D6 N1 N N1->C1 H1 H N1->H1 S S N2->S H2 H N2->H2 S->N1

Caption: Molecular Structure of this compound.

Quality Control Workflow for this compound cluster_0 Initial Assessment cluster_1 Core Quality Tests cluster_2 Safety and Composition cluster_3 Final Certification Appearance Appearance Purity (HPLC) Purity (HPLC) Appearance->Purity (HPLC) Solubility Solubility Solubility->Purity (HPLC) Isotopic Enrichment (MS) Isotopic Enrichment (MS) Purity (HPLC)->Isotopic Enrichment (MS) Identity (NMR) Identity (NMR) Isotopic Enrichment (MS)->Identity (NMR) Residual Solvents (GC-HS) Residual Solvents (GC-HS) Identity (NMR)->Residual Solvents (GC-HS) Elemental Analysis Elemental Analysis Residual Solvents (GC-HS)->Elemental Analysis Certificate of Analysis Generation Certificate of Analysis Generation Elemental Analysis->Certificate of Analysis Generation

Caption: Quality Control Workflow for this compound.

Conclusion

A thorough understanding of the Certificate of Analysis for this compound is indispensable for researchers in drug development and related scientific fields. This document provides the necessary assurance of a compound's identity, purity, and quality, which are foundational for conducting meaningful and reproducible research. By carefully examining the data presented in tables and understanding the underlying experimental protocols, scientists can confidently incorporate this valuable deuterated compound into their studies.

A Technical Guide to 1,3-Propylene-d6 Thiourea for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 1,3-Propylene-d6 thiourea, a deuterated analogue of propylene thiourea. This isotopically labeled compound is a valuable tool in analytical chemistry, particularly for quantitative studies using mass spectrometry. This document outlines its commercial availability, physicochemical properties, and its primary application as an internal standard in bioanalytical methods. Detailed experimental protocols, data presentation, and workflow visualizations are provided to support its use in a research and drug development context.

Commercial Availability and Physical Properties

This compound is available from several specialized chemical suppliers. The quality and specifications may vary between suppliers, and it is recommended to obtain a certificate of analysis for specific batch information.

Table 1: Commercial Suppliers of this compound

Supplier NameWebsiteNotes
Toronto Research Chemicals (TRC)--INVALID-LINK--A common source for this compound.
LGC Standards--INVALID-LINK--Provides certified reference materials.
ChemicalBook--INVALID-LINK--Lists multiple suppliers and pricing.[1]
CymitQuimica--INVALID-LINK--European supplier.[2]
CDN Isotopes--INVALID-LINK--Specializes in stable isotope-labeled compounds.

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference/Source
Chemical Name 4,4,5,5,6,6-hexadeuterio-1,3-diazinane-2-thioneLGC Standards[3]
Synonyms Tetrahydropyrimidine-2(1H)-thione-d6, Cyclic propylene-d6 thioureaCymitQuimica[2]
CAS Number 1219802-05-7LGC Standards[3]
Molecular Formula C₄H₂D₆N₂SCymitQuimica[2]
Molecular Weight 122.22 g/mol CymitQuimica[2]
Appearance White to Off-White SolidChemicalBook
Melting Point 207 - 209°CChemicalBook
Isotopic Enrichment ≥98 atom % DCDN Isotopes
Purity Typically >95% (HPLC)Adva Tech Group
Solubility DMSO (Slightly), Methanol (Slightly)ChemicalBook
SMILES [2H]C1([2H])NC(=S)NC([2H])([2H])C1([2H])[2H]CymitQuimica[2]
InChI InChI=1S/C4H8N2S/c7-4-5-2-1-3-6-4/h1-3H2,(H2,5,6,7)/i1D2,2D2,3D2CymitQuimica[2]

Core Application: Internal Standard for Quantitative Analysis

The primary and most critical application of this compound is as an internal standard (IS) in quantitative analytical methods, particularly those employing isotope dilution mass spectrometry (IDMS). In this role, it is used to accurately quantify its non-deuterated counterpart, propylene thiourea (PTU). PTU is a metabolite of dithiocarbamate fungicides like propineb and its presence in food and environmental samples is a subject of regulatory monitoring.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry. This is because it shares very similar chemical and physical properties with the analyte (PTU), meaning it behaves almost identically during sample preparation, chromatography, and ionization. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard, allowing for accurate correction and thus a more precise and accurate final quantification.

Experimental Protocol: Quantification of Propylene Thiourea in a Food Matrix using LC-MS/MS

The following is a representative experimental protocol for the quantification of propylene thiourea (PTU) in a food matrix (e.g., baby food) using this compound as an internal standard. This protocol is based on methodologies described in the scientific literature for the analysis of PTU.[4][5]

Materials and Reagents
  • Analytes: Propylene thiourea (PTU) analytical standard, this compound (Internal Standard).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid.

  • Chemicals: Ammonium acetate, Anhydrous magnesium sulfate, Sodium chloride.

  • Sample Preparation: Centrifuge tubes (15 mL and 50 mL), Syringe filters (0.22 µm).

Sample Preparation (QuEChERS-based Extraction)
  • Homogenization: Weigh 5 g of the homogenized food sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution in methanol to the sample.

  • Extraction: Add 10 mL of water and 10 mL of acetonitrile to the tube. Shake vigorously for 1 minute.

  • Salting-out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Immediately shake for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Cleanup (Dispersive SPE): Transfer an aliquot of the upper acetonitrile layer to a 15 mL tube containing a suitable d-SPE sorbent (e.g., PSA and C18) to remove interfering matrix components. Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Final Extract Preparation: Take an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining the polar PTU.

    • Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from high organic to increasing aqueous mobile phase.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor and product ions for PTU and its deuterated internal standard need to be optimized. Representative transitions are provided in Table 3.

Table 3: Representative MRM Transitions for PTU and this compound

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)
Propylene Thiourea (PTU)117.160.172.1
This compound123.164.176.1

Note: The exact m/z values may vary slightly depending on the instrument and calibration. These transitions are inferred based on the structure and known fragmentation patterns of similar compounds.

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards by spiking a blank matrix extract with known concentrations of PTU and a constant concentration of this compound.

  • Ratio Calculation: For each standard and sample, calculate the peak area ratio of the PTU quantifier transition to the this compound quantifier transition.

  • Quantification: Plot the peak area ratio against the concentration of PTU for the calibration standards to generate a calibration curve. Use the equation of the line from the linear regression of the calibration curve to determine the concentration of PTU in the unknown samples based on their measured peak area ratios.

Visualizations

Bioanalytical Workflow using this compound

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Processing & Quantification Sample Food Sample Spike_IS Spike with This compound Sample->Spike_IS Extraction QuEChERS Extraction Spike_IS->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LC_Separation LC Separation (HILIC) Cleanup->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Peak_Integration Peak Area Integration MSMS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Construction Ratio_Calculation->Calibration_Curve Quantification Quantify PTU Concentration Calibration_Curve->Quantification

Caption: Workflow for PTU quantification using a deuterated internal standard.

Logical Relationship in Isotope Dilution Mass Spectrometry

Isotope_Dilution_Logic cluster_process Analytical Process Analyte Analyte (PTU) Sample_Prep Sample Preparation Analyte->Sample_Prep IS Internal Standard (this compound) IS->Sample_Prep LC_Injection LC Injection Sample_Prep->LC_Injection Ionization Ionization (ESI) LC_Injection->Ionization Ratio Constant Area Ratio (Analyte/IS) Ionization->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

Caption: Principle of accurate quantification using an isotopic internal standard.

Conclusion

This compound is an essential analytical tool for researchers and professionals in drug development and food safety. Its primary utility as a stable isotope-labeled internal standard enables highly accurate and precise quantification of propylene thiourea by correcting for variations inherent in complex sample analysis. The methodologies and data presented in this guide are intended to facilitate the integration of this compound into robust and reliable bioanalytical workflows.

References

Isotopic Purity of 1,3-Propylene-d6 Thiourea: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of 1,3-Propylene-d6 thiourea, a deuterated analog of the cyclic thiourea, tetrahydropyrimidine-2(1H)-thione. This document is intended for professionals in research, scientific, and drug development fields who utilize isotopically labeled compounds.

Introduction

This compound (CAS No. 1219802-05-7) is a stable isotope-labeled compound valuable in various research applications, particularly in drug metabolism and pharmacokinetic (DMPK) studies.[1] The incorporation of six deuterium atoms into the propylene backbone offers a significant mass shift from its unlabeled counterpart, making it an ideal internal standard for quantitative analysis by mass spectrometry. The utility of deuterated internal standards is well-established for improving the accuracy and precision of bioanalytical methods.[2][3][4]

Physicochemical Properties and Isotopic Enrichment

While a specific certificate of analysis with quantitative isotopic purity data for this compound is not publicly available, the nominal properties are summarized in Table 1. The isotopic purity of commercially available deuterated compounds is typically expected to be high, often exceeding 98 atom % D.

PropertyValueReference
Chemical Name Tetrahydropyrimidine-2(1H)-thione-4,4,5,5,6,6-d6[5]
Synonyms This compound, Cyclic propylene-d6 thiourea[1]
CAS Number 1219802-05-7[1]
Molecular Formula C₄H₂D₆N₂S[1]
Molecular Weight 122.22 g/mol [1]
Nominal Isotopic Purity >95% (Typically >98%)-
Appearance White to Off-White Solid-

Experimental Protocols

General Synthesis of Cyclic Thioureas

The synthesis of cyclic thioureas, such as the unlabeled tetrahydropyrimidine-2(1H)-thione, can be achieved through several established methods. A common approach involves the reaction of a diamine with a thiocarbonylating agent. For the deuterated analog, the synthesis would logically start from a deuterated diamine precursor.

One general synthetic route involves the reaction of 1,3-diaminopropane with carbon disulfide.[6] To synthesize the d6 analog, the reaction would utilize 1,3-diaminopropane-d6.

Reaction Scheme:

Illustrative Protocol (based on general methods for non-deuterated analogs):

  • Reaction Setup: A solution of 1,3-diaminopropane-d6 in a suitable solvent (e.g., ethanol, water) is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere.

  • Addition of Thiocarbonylating Agent: Carbon disulfide is added dropwise to the cooled solution of the diamine. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • Cyclization: The intermediate dithiocarbamate is then cyclized to form the thiourea ring. This can be promoted by heating the reaction mixture or by the addition of a reagent that facilitates the elimination of hydrogen sulfide.

  • Workup and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography to yield the pure this compound.

Determination of Isotopic Purity

The isotopic purity of this compound is a critical parameter and is typically determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry:

  • Principle: HRMS can resolve the isotopic peaks of the deuterated compound and its lower isotopologues (d0 to d5). The relative intensities of these peaks are used to calculate the isotopic distribution and the overall isotopic enrichment.

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., acetonitrile/water with a small amount of formic acid for electrospray ionization).

  • Analysis: The sample is infused into the mass spectrometer, and high-resolution mass spectra are acquired.

  • Data Analysis: The area under the curve for each isotopic peak is integrated, and the isotopic purity is calculated as the percentage of the d6 isotopologue relative to the sum of all isotopologues.

NMR Spectroscopy:

  • ¹H NMR: In a highly deuterated compound, the proton signals will be significantly reduced. The residual proton signals can be integrated and compared to a known internal standard to quantify the amount of non-deuterated species.

  • ²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing information about the positions and extent of deuteration.

  • ¹³C NMR: The carbon signals will show coupling to deuterium (C-D coupling), which can be used to confirm the locations of the deuterium labels.

Applications in Research and Drug Development

While specific studies employing this compound are not readily found in the public domain, its primary application is anticipated to be as an internal standard in quantitative bioanalytical assays.[7][8][9]

Use as an Internal Standard in LC-MS/MS Assays

In drug metabolism studies, the parent drug or its metabolites are often structurally similar to endogenous compounds or other drugs, necessitating a robust analytical method for accurate quantification. A stable isotope-labeled internal standard, such as this compound for the analysis of its non-deuterated counterpart or related compounds, is the gold standard.

Workflow for a Typical Bioanalytical Assay:

Caption: Workflow for a bioanalytical assay using an internal standard.

Potential in Metabolic Fate Studies

Isotopically labeled compounds are crucial for elucidating the metabolic pathways of drugs.[9] While the metabolic fate of propylene thiourea itself is not extensively documented in the context of drug development, related thiourea-containing compounds are known to undergo various metabolic transformations. Should the unlabeled analogue be investigated as a drug candidate, this compound would be an invaluable tool to trace its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

This compound is a valuable research tool, primarily for its application as an internal standard in quantitative mass spectrometry. Its synthesis is achievable through established methods for cyclic thioureas using a deuterated precursor. The determination of its high isotopic purity is critical for its function and can be reliably assessed using HRMS and NMR techniques. While specific applications in signaling pathways are not yet documented, its utility in DMPK studies is clear, underscoring the importance of such isotopically labeled compounds in the advancement of pharmaceutical research.

References

An In-depth Technical Guide on the Stability and Storage of 1,3-Propylene-d6 Thiourea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,3-Propylene-d6 thiourea. Understanding the stability profile of this isotopically labeled compound is critical for ensuring its integrity and reliability in research and development applications, particularly in drug metabolism and pharmacokinetic studies. This document outlines the compound's physical and chemical properties, known degradation pathways, and recommended protocols for stability assessment.

Compound Properties

This compound is a deuterated analog of 1,3-Propylene thiourea. The incorporation of deuterium atoms provides a valuable tool for metabolic and pharmacokinetic studies. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValue
Chemical Name This compound
Synonyms Tetrahydropyrimidine-2(1H)-thione-4,4,5,5,6,6-d6, Cyclic propylene-d6 thiourea, Trimethylenethiourea-d6
CAS Number 1219802-05-7
Molecular Formula C₄H₂D₆N₂S
Molecular Weight 122.22 g/mol
Appearance Neat (likely a solid)
Storage Temperature 4°C

Stability Profile and Degradation Pathways

Detailed stability studies on this compound are not extensively available in the public domain. However, valuable insights can be drawn from the known stability of its non-deuterated counterpart, thiourea, and its derivatives. The primary degradation pathways to consider are thermal, photolytic, and hydrolytic degradation.

Thermal Stability

Thiourea and its derivatives are susceptible to thermal decomposition. The decomposition of thiourea is reported to begin at temperatures around 140-180°C.[1] The thermal degradation process can be complex, leading to the formation of various volatile and non-volatile products.

Under thermal stress, thiourea can isomerize to carbamimidothioic acid, which can then decompose into several products, including:

  • Ammonia (NH₃)[2]

  • Hydrogen sulfide (H₂S)[2]

  • Isothiocyanic acid (HNCS)[2][3]

  • Carbon disulfide (CS₂)[2]

A proposed thermal decomposition pathway for thiourea is illustrated in the following diagram.

Thermal Degradation of Thiourea Figure 1. Proposed Thermal Degradation Pathway of Thiourea Thiourea Thiourea Isomerization Isomerization to Carbamimidothioic Acid Thiourea->Isomerization Heat (≥140°C) Degradation_Products Degradation Products Isomerization->Degradation_Products NH3 Ammonia (NH₃) Degradation_Products->NH3 H2S Hydrogen Sulfide (H₂S) Degradation_Products->H2S HNCS Isothiocyanic Acid (HNCS) Degradation_Products->HNCS CS2 Carbon Disulfide (CS₂) Degradation_Products->CS2

Caption: Proposed thermal degradation pathway of thiourea.

Photolytic Stability

Exposure to ultraviolet (UV) light can induce the degradation of thiourea.[4] Photolytic degradation can lead to the formation of various photoproducts. The specific degradation products and the rate of degradation will depend on the wavelength of light, the intensity of the light source, and the presence of photosensitizers. For this compound, it is recommended to handle and store the compound in a manner that protects it from light, especially from high-energy UV sources.

Hydrolytic Stability

Thiourea is reported to be stable to hydrolysis at environmentally relevant pH levels.[5] However, stability at extreme pH values (highly acidic or basic conditions) may be a concern. Forced degradation studies under acidic and basic conditions are recommended to fully characterize the hydrolytic stability of this compound.

Recommended Storage and Handling Conditions

Based on available supplier information and the known stability of related compounds, the following storage and handling conditions are recommended for this compound:

ConditionRecommendation
Temperature Store at 4°C for long-term storage.[5]
Light Protect from light. Store in amber vials or in the dark.
Humidity Store in a dry environment. Use of a desiccator is recommended.
Inert Atmosphere For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can be considered to minimize oxidative degradation.
Handling Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as thiourea derivatives can be skin and eye irritants.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

A forced degradation study is essential to understand the intrinsic stability of this compound and to identify potential degradation products. The following is a general protocol based on ICH guidelines.[6][7][8]

Objective

To evaluate the stability of this compound under various stress conditions (thermal, photolytic, hydrolytic, and oxidative) and to identify the resulting degradation products.

Materials
  • This compound

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% hydrogen peroxide)

  • Calibrated stability chambers (for temperature and humidity control)

  • Photostability chamber

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • pH meter

Experimental Workflow

The following diagram outlines the workflow for a forced degradation study.

Forced Degradation Study Workflow Figure 2. Workflow for a Forced Degradation Study cluster_stress Stress Conditions Thermal Thermal (e.g., 60°C, 80°C) Analysis Analyze Samples at Time Points (e.g., 0, 24, 48h) using a Stability-Indicating Analytical Method (e.g., HPLC) Thermal->Analysis Photolytic Photolytic (ICH Q1B) Photolytic->Analysis Acid_Hydrolysis Acid Hydrolysis (0.1 M HCl) Acid_Hydrolysis->Analysis Base_Hydrolysis Base Hydrolysis (0.1 M NaOH) Base_Hydrolysis->Analysis Oxidative Oxidative (3% H₂O₂) Oxidative->Analysis Sample_Preparation Prepare Solutions of This compound Sample_Preparation->Thermal Sample_Preparation->Photolytic Sample_Preparation->Acid_Hydrolysis Sample_Preparation->Base_Hydrolysis Sample_Preparation->Oxidative Data_Analysis Data Analysis: - Quantify Parent Compound - Identify and Quantify  Degradation Products Analysis->Data_Analysis Report Generate Stability Report: - Degradation Rates - Degradation Pathways - Recommended Storage Conditions Data_Analysis->Report

Caption: General workflow for conducting a forced degradation study.

Procedure
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Stress Conditions:

    • Thermal Stress: Aliquot the stock solution into vials and expose them to elevated temperatures (e.g., 60°C and 80°C) in a stability chamber.

    • Photolytic Stress: Expose the stock solution to light according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative Stress: Mix the stock solution with an equal volume of 3% hydrogen peroxide.

  • Time Points: Collect samples from each stress condition at predetermined time points (e.g., 0, 4, 8, 12, 24, and 48 hours).

  • Sample Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all potential degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation of this compound at each time point for each stress condition.

    • Identify and, if possible, quantify the major degradation products.

    • Determine the degradation kinetics (e.g., zero-order, first-order).

Conclusion

While specific stability data for this compound is limited, information from its non-deuterated analog suggests that it is susceptible to thermal and photolytic degradation. The recommended storage condition is at 4°C, protected from light and moisture. For critical applications, conducting a forced degradation study is highly recommended to establish a comprehensive stability profile. The provided experimental protocol serves as a guideline for such studies, which are crucial for ensuring the quality, reliability, and proper handling of this important research compound.

References

The Cornerstone of Precision: A Technical Guide to Deuterated Internal Standards in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within the realms of pharmaceutical development and clinical research, the pursuit of accurate and precise quantification is paramount. This technical guide delves into the core principles and applications of deuterated internal standards, a critical tool for achieving reliable and reproducible results in complex biological matrices. By compensating for variability inherent in sample preparation and analysis, these isotopically labeled compounds have become an indispensable asset in mass spectrometry-based assays.

The Principle of Isotope Dilution Mass Spectrometry

Deuterated internal standards are chemically identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with their heavier isotope, deuterium (²H).[1] This subtle alteration in mass allows the internal standard to be distinguished from the endogenous analyte by a mass spectrometer, while ensuring it behaves nearly identically during sample extraction, derivatization, and chromatographic separation.[2] The fundamental principle underpinning their use is isotope dilution mass spectrometry (IDMS), a technique that relies on the addition of a known amount of the labeled standard to the sample prior to any processing steps. By measuring the ratio of the analyte's signal to the internal standard's signal, any losses or variations encountered during the analytical workflow are effectively normalized, leading to highly accurate quantification.[1]

Advantages in Mitigating Matrix Effects

One of the most significant challenges in bioanalysis is the "matrix effect," where co-eluting endogenous components in a sample can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements.[3] Deuterated internal standards are particularly effective at correcting for these matrix effects because they co-elute with the analyte and experience the same ionization suppression or enhancement.[3] This co-elution ensures that the ratio of the analyte to the internal standard remains constant, even in the presence of significant matrix interference.

Synthesis of Deuterated Internal Standards

The preparation of deuterated internal standards typically involves two primary methods:

  • Chemical Synthesis: This approach involves incorporating deuterium atoms into the molecular structure through specific chemical reactions. This allows for precise control over the location and number of deuterium labels.[4]

  • Hydrogen/Deuterium Exchange: This method involves exposing the analyte to a deuterium-rich solvent (e.g., D₂O) under conditions that promote the exchange of protons for deuterons. While simpler, this method may not be suitable for all compounds, as the deuterium labels can sometimes be prone to back-exchange.

Quantitative Data and Performance Metrics

The use of deuterated internal standards significantly improves the performance of analytical methods. The following tables summarize key quantitative data from studies utilizing these standards for the analysis of various compound classes.

Table 1: Performance Metrics for the LC-MS/MS Analysis of Steroids using Deuterated Internal Standards [3]

AnalyteTrueness (%)Precision (RSD %)
Steroid 179 - 1150.8 - 11.8
Steroid 285 - 1101.2 - 9.5
Steroid 388 - 1052.5 - 8.1

Table 2: Recovery and Matrix Effect Data for the Analysis of Pesticides in Cannabis Matrices using Deuterated Internal Standards [5]

AnalyteRecovery (%)Matrix Effect (%)
Pesticide A85 - 115Within 25%
Pesticide B90 - 110Within 20%
Pesticide C88 - 112Within 22%

Table 3: Quantification of Vitamin D Metabolites in Human Serum using Deuterated Internal Standards [1]

MetaboliteConcentration in Pooled Human Serum
25(OH)D₃5.1 ng/mL
25(OH)D₃-23,26-lactone38.3 pg/mL
1,25(OH)₂D₃-23,26-lactone8.9 pg/mL

Experimental Protocols

Quantification of Vitamin D Metabolites in Human Serum by LC-MS/MS

This protocol outlines the key steps for the quantitative analysis of vitamin D metabolites using deuterated internal standards.

1. Sample Preparation:

  • To a 100 µL aliquot of human serum, add a known amount of the deuterated internal standard solution for each vitamin D metabolite being analyzed.
  • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes and internal standards from the bulk of the matrix components.[6]
  • Evaporate the solvent and reconstitute the residue in a suitable injection solvent.

2. Derivatization (Optional but Recommended):

  • To enhance ionization efficiency and sensitivity, derivatize the extracted vitamin D metabolites using a reagent such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[7]

3. LC-MS/MS Analysis:

  • Inject the prepared sample onto a suitable liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).
  • Use a reversed-phase column (e.g., C18) for chromatographic separation.
  • Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for both the native vitamin D metabolites and their corresponding deuterated internal standards.

4. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.
  • Calculate the peak area ratio of the analyte to the internal standard.
  • Determine the concentration of the analyte in the sample by comparing the measured ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Visualizing Analytical Workflows

The following diagrams, generated using the DOT language, illustrate common workflows in analytical chemistry where deuterated internal standards are employed.

Bioanalytical_Method_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis cluster_Data_Processing Data Processing Sample_Collection Sample_Collection Add_IS Add_IS Sample_Collection->Add_IS Add Deuterated Internal Standard Extraction Extraction Add_IS->Extraction LLE or SPE Derivatization Derivatization Extraction->Derivatization (Optional) LC_Separation LC_Separation Derivatization->LC_Separation MS_Detection MS_Detection LC_Separation->MS_Detection Tandem MS Peak_Integration Peak_Integration MS_Detection->Peak_Integration Ratio_Calculation Ratio_Calculation Peak_Integration->Ratio_Calculation Analyte/IS Quantification Quantification Ratio_Calculation->Quantification

Caption: General workflow for a bioanalytical method using a deuterated internal standard.

Metabolite_Identification_Workflow Biological_Sample Biological_Sample Add_Deuterated_Standard Add_Deuterated_Standard Biological_Sample->Add_Deuterated_Standard Extraction Metabolite Extraction (e.g., protein precipitation) Add_Deuterated_Standard->Extraction LC_MS_Analysis LC-MS/MS Analysis (Full Scan and MS/MS) Extraction->LC_MS_Analysis Data_Processing Data Processing Software LC_MS_Analysis->Data_Processing Metabolite_ID Putative Metabolite Identification (Mass and Fragmentation) Data_Processing->Metabolite_ID Confirmation Confirmation with Authentic Standard Metabolite_ID->Confirmation

Caption: Workflow for metabolite identification using deuterated standards.

Conclusion

Deuterated internal standards are an essential tool in modern analytical chemistry, providing a robust solution to the challenges of quantitative analysis in complex matrices. Their ability to mimic the behavior of the target analyte throughout the analytical process allows for the effective correction of matrix effects and other sources of variability, leading to highly accurate and precise results. For researchers, scientists, and drug development professionals, a thorough understanding and proper implementation of deuterated internal standards are critical for generating reliable data that can withstand the rigors of scientific scrutiny and regulatory review.

References

Methodological & Application

Application Note: Quantification of Thiourea in Biological Matrices Using 1,3-Propylene-d6 Thiourea as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiourea and its derivatives are compounds of significant interest in various fields, including agriculture and medicine, due to their diverse biological activities. Accurate quantification of thiourea in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity for the determination of small molecules in complex samples. The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[1][2] This application note describes a robust and reliable LC-MS/MS method for the quantification of thiourea in biological matrices, such as plasma or urine, using 1,3-Propylene-d6 thiourea as an internal standard.

Principle

The method involves the extraction of thiourea and the internal standard, this compound, from the biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard using a calibration curve prepared in the same matrix. The stable isotope-labeled internal standard co-elutes with the analyte and behaves similarly during extraction and ionization, thus ensuring high accuracy and precision.

Experimental Protocols

1. Materials and Reagents

  • Thiourea (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Control biological matrix (e.g., human plasma, rat urine)

2. Standard Solutions Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve thiourea and this compound in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the thiourea primary stock solution in 50% methanol/water to create working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound primary stock solution in 50% methanol/water to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma or serum samples.

  • Aliquot 100 µL of the biological sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL of this compound) to each tube, except for the blank matrix samples.

  • Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

ParameterCondition
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B for 0.5 min, 5-95% B in 2.5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 1.9 min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS/MS)

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Instrument dependent

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Thiourea77.160.115
This compound83.164.115

Note: The parent ion of thiourea is m/z 77.[3] The product ion at m/z 60 corresponds to the loss of NH3.[3] For this compound, the precursor ion is expected to be at m/z 83.1, and a similar fragmentation would lead to a product ion at m/z 64.1. Collision energies should be optimized for the specific instrument used.

Data Presentation

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Weighting
Thiourea1 - 1000> 0.9951/x²

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%Bias)
LLOQ1< 15± 15< 15± 15
Low3< 10± 10< 10± 10
Medium100< 10± 10< 10± 10
High800< 10± 10< 10± 10

Note: The data presented in these tables are representative and should be established for each specific assay during method validation.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (100 µL) add_is Add this compound (IS) sample->add_is precipitation Protein Precipitation (Acetonitrile) add_is->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation of Supernatant centrifugation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection chromatography Chromatographic Separation (C18) injection->chromatography detection MS/MS Detection (MRM) chromatography->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio quantification Quantification using Calibration Curve ratio->quantification

References

Quantitative Analysis of Propylene Thiourea Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propylene thiourea (PTU), a metabolite and degradation product of the fungicide propineb, is a compound of toxicological concern due to its potential carcinogenic, mutagenic, and teratogenic effects.[1] Accurate and sensitive quantification of PTU in various matrices, including food, environmental samples, and biological fluids, is crucial for safety assessment and regulatory compliance. The use of a stable isotope-labeled internal standard, such as deuterated propylene thiourea (PTU-D6), is the gold standard for quantitative analysis by mass spectrometry.[2][3] This approach enhances accuracy and precision by compensating for matrix effects and variations during sample preparation and instrument analysis.[3][4]

This application note provides a detailed protocol for the quantitative analysis of propylene thiourea using a deuterated internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The method employs a deuterated analog of propylene thiourea as an internal standard (IS).[2] The IS is added to the sample at the beginning of the extraction process and behaves similarly to the analyte of interest (PTU) throughout the sample preparation and analysis. By monitoring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, even in the presence of matrix-induced signal suppression or enhancement.[2][4] Separation is achieved using liquid chromatography, followed by sensitive and selective detection using tandem mass spectrometry.

Experimental Protocols

Reagents and Materials
  • Propylene Thiourea (PTU) analytical standard

  • Propylene Thiourea-D6 (PTU-D6) internal standard

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade or equivalent (e.g., Milli-Q)

  • Formic Acid (FA) or Acetic Acid (HAc)

  • Ammonium acetate

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

  • Syringe filters (e.g., 0.22 µm PTFE)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of PTU and PTU-D6 in methanol.

  • Intermediate Stock Solutions (e.g., 10 µg/mL): Dilute the primary stock solutions with an appropriate solvent (e.g., methanol or acetonitrile).

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate PTU stock solution. Each calibration standard should be fortified with a constant concentration of the PTU-D6 internal standard.

Sample Preparation (QuEChERS Method for Food Matrices)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a common and effective technique for extracting PTU from various food matrices.[1][5]

  • Homogenization: Homogenize the sample (e.g., fruit, vegetable) to ensure uniformity.

  • Weighing and Fortification: Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube. Add the PTU-D6 internal standard solution.

  • Extraction:

    • Add 10 mL of acidified water (e.g., with 1% acetic acid).

    • Add 10 mL of acetonitrile.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Vortex vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing appropriate sorbents (e.g., PSA to remove organic acids, C18 to remove non-polar interferences).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant.

    • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions that may require optimization for specific instruments and matrices.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column or a HILIC column can be used.[1][6]

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 2 - 10 µL.

    • Column Temperature: 25 - 40 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1][5] Atmospheric Pressure Chemical Ionization (APCI) has also been used.[5][6]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both PTU and PTU-D6 need to be optimized. The precursor ion for PTU is typically [M+H]⁺.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison.

Table 1: Method Validation Parameters for PTU Analysis

ParameterResult
Linearity Range1 - 100 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.5 µg/kg
Limit of Quantification (LOQ)1.5 µg/kg
Accuracy (Recovery %)85 - 110%
Precision (RSD %)< 15%

Table 2: Example MRM Transitions for PTU and PTU-D6

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Propylene Thiourea (PTU)117.158.115
Propylene Thiourea-D6 (PTU-D6)123.162.115

Note: These are example values and must be optimized on the specific instrument.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Homogenization Spike Spike with PTU-D6 IS Sample->Spike Extract QuEChERS Extraction Spike->Extract Clean d-SPE Cleanup Extract->Clean Filter Filtration Clean->Filter LC LC Separation Filter->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant

Caption: Workflow for PTU analysis.

Analyte-Internal Standard Relationship

logical_relationship cluster_process Analytical Process cluster_output Instrument Response cluster_result Final Result PTU Propylene Thiourea (Analyte) Ratio Peak Area Ratio (PTU / PTU-D6) PTU->Ratio Signal PTU_D6 PTU-D6 (Internal Standard) PTU_D6->Ratio Signal Concentration Accurate Concentration Ratio->Concentration Calibration Curve

Caption: Analyte to IS relationship.

Conclusion

The use of a deuterated internal standard in the LC-MS/MS analysis of propylene thiourea provides a robust and reliable method for its quantification in complex matrices. This approach effectively mitigates matrix effects and procedural variations, leading to high accuracy and precision. The detailed protocol and validation parameters presented in this application note serve as a comprehensive guide for researchers and scientists in the fields of food safety, environmental analysis, and toxicology.

References

Application Note: Quantitative Analysis of Propylene Thiourea in Produce Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Propylene thiourea (PTU) is a metabolite of the dithiocarbamate fungicide propineb, which is used in agriculture to protect crops from fungal diseases. Due to potential health concerns associated with PTU, including its classification as a suspected substance of damaging fertility or the unborn child, robust and sensitive analytical methods are required for its monitoring in food products.[1] This application note details a sample preparation protocol for the quantitative analysis of propylene thiourea in fruit and vegetable matrices using 1,3-Propylene-d6 thiourea as an internal standard, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification as it effectively compensates for matrix effects and variations in extraction recovery and instrument response.[2] The described method is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, which offers high recovery and efficiency.[3][4]

Experimental Protocol

This protocol is intended for the extraction and cleanup of propylene thiourea from fruit and vegetable samples prior to LC-MS/MS analysis.

Materials and Reagents

  • Propylene Thiourea (PTU) analytical standard

  • This compound (PTU-d6) internal standard solution (e.g., 100 µg/mL in acetonitrile)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes for d-SPE cleanup

Sample Preparation and Extraction (QuEChERS)

  • Homogenization: Homogenize a representative portion of the fruit or vegetable sample.

  • Weighing: Weigh 10 g ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known volume of the this compound internal standard solution to the sample.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap the tube and shake vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 rcf for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Aliquoting: Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 15 mL centrifuge tube containing 150 mg of anhydrous MgSO₄ and 25 mg of PSA per mL of extract.

  • Cleanup: Cap the tube and shake for 30 seconds.

  • Centrifugation: Centrifuge at ≥4000 rcf for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract. This can be directly injected for LC-MS/MS analysis or diluted with an appropriate mobile phase if necessary.

LC-MS/MS Analysis

The final extract is analyzed by LC-MS/MS. Chromatographic conditions should be optimized for the separation of propylene thiourea from matrix interferences. Mass spectrometric detection is typically performed in positive electrospray ionization (ESI+) mode using multiple reaction monitoring (MRM) for quantification and confirmation.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of propylene thiourea in produce using methods similar to the one described. The use of a deuterated internal standard generally leads to high accuracy and precision.

ParameterTypical ValueReference(s)
Recovery71% - 97%[5][6]
Relative Standard Deviation (RSD)3.1% - 13.1%[5]
Limit of Detection (LOD)0.0015 - 0.0033 mg/kg
Limit of Quantification (LOQ)0.005 - 0.025 mg/kg

Experimental Workflow Diagram

The following diagram illustrates the key steps in the sample preparation and analysis workflow.

experimental_workflow Figure 1. Experimental Workflow for PTU Analysis sample_prep Sample Homogenization weighing Weigh 10g of Sample sample_prep->weighing add_is Spike with this compound weighing->add_is extraction Add 10mL Acetonitrile & Shake add_is->extraction salting_out Add MgSO4 and NaCl & Shake extraction->salting_out centrifuge1 Centrifuge (≥4000 rcf, 5 min) salting_out->centrifuge1 supernatant Collect Acetonitrile Supernatant centrifuge1->supernatant dspe d-SPE Cleanup with PSA and MgSO4 supernatant->dspe centrifuge2 Centrifuge (≥4000 rcf, 5 min) dspe->centrifuge2 final_extract Final Extract for Analysis centrifuge2->final_extract lcms_analysis LC-MS/MS Analysis final_extract->lcms_analysis

Caption: Figure 1. Experimental Workflow for PTU Analysis

Conclusion

This application note provides a detailed protocol for the sample preparation of propylene thiourea in fruit and vegetable matrices using a deuterated internal standard. The QuEChERS-based method is efficient and, when coupled with LC-MS/MS analysis, provides a robust and sensitive approach for the quantitative determination of this important fungicide metabolite. The use of this compound ensures high accuracy and precision, making this method suitable for routine monitoring and food safety applications.

References

Application Note: Quantitative Analysis of 1,3-Propylene-d6 Thiourea by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1,3-Propylene-d6 thiourea. This deuterated internal standard is crucial for the accurate quantification of its unlabeled counterpart, propylene thiourea (PTU), a metabolite of certain fungicides. The method utilizes a C18 reversed-phase column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection. The protocol provides detailed steps for sample preparation, instrument setup, and data analysis, making it suitable for researchers, scientists, and professionals in drug development and food safety analysis.

Introduction

Propylene thiourea (PTU) is a metabolite of the propylene bis-dithiocarbamate fungicides, such as propineb. Due to potential health concerns associated with PTU, its monitoring in various matrices is of significant importance. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision in quantitative analysis. This document outlines a complete LC-MS/MS workflow for the reliable measurement of this compound.

Experimental

Materials and Reagents
  • This compound (Molecular Weight: ~122.22 g/mol )

  • Thiourea (for unlabeled standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

Instrumentation
  • Liquid Chromatograph (e.g., Agilent 1200 series, Waters Acquity UPLC)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP series, Thermo Fisher TSQ series)

  • Analytical column: C18, 2.1 x 100 mm, 3.5 µm (or equivalent)

Standard Preparation

Stock solutions of this compound and unlabeled thiourea (1 mg/mL) were prepared in methanol. Working standards were prepared by serial dilution of the stock solutions with a 50:50 mixture of mobile phase A and B.

LC-MS/MS Method Development

The development of a robust LC-MS/MS method involves the optimization of chromatographic separation and mass spectrometric detection.

Chromatographic Method

The separation was performed on a C18 column, which is suitable for retaining small polar molecules like thiourea. A gradient elution was employed to ensure good peak shape and separation from potential matrix interferences.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B for 1 min, ramp to 95% B in 5 min, hold for 2 min, return to initial conditions
Mass Spectrometry Method

The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The precursor ion for this compound was determined to be its protonated molecule [M+H]⁺. A product ion scan (MS2) was performed to identify the most abundant and stable fragment ions for use in the MRM transitions.

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Instrument Dependent, optimize for signal
Collision Gas Argon

Table 3: Optimized MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Thiourea77.060.05015
77.043.05025
This compound 123.2 To be determined 50 To be determined

Note: The product ions and collision energies for this compound need to be experimentally determined.

Protocol: LC-MS/MS Analysis of this compound

This protocol details the steps for sample preparation and LC-MS/MS analysis.

Sample Preparation (Protein Precipitation)

This protocol is suitable for biological matrices like plasma or serum.

  • To 100 µL of sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol: Determination of Optimal MRM Transitions for this compound
  • Prepare a solution of this compound at a concentration of approximately 1 µg/mL in the initial mobile phase.

  • Infuse the solution directly into the mass spectrometer or inject it onto the LC system.

  • Perform a full scan (Q1 scan) to confirm the m/z of the protonated precursor ion ([M+H]⁺), which is predicted to be around 123.2.

  • Perform a product ion scan (MS2) on the precursor ion (m/z 123.2). This will fragment the precursor ion and show the resulting product ions.

  • Identify the most intense and stable product ions from the product ion spectrum.

  • For each selected product ion, create an MRM transition (e.g., 123.2 -> product ion m/z).

  • Optimize the collision energy for each MRM transition by performing a series of injections while varying the collision energy and monitoring the signal intensity of the product ion. Select the collision energy that produces the maximum response.

  • Select at least two intense and specific MRM transitions for quantification and confirmation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample add_is Add 1,3-Propylene-d6 Thiourea (IS) sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing and Quantification ms_detection->data_processing

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

method_development_logic start Start Method Development precursor_ion Determine Precursor Ion ([M+H]+ for this compound) start->precursor_ion product_ion_scan Perform Product Ion Scan (MS2) on Precursor Ion precursor_ion->product_ion_scan identify_fragments Identify Major Fragment Ions product_ion_scan->identify_fragments optimize_ce Optimize Collision Energy (CE) for each Fragment identify_fragments->optimize_ce select_transitions Select Optimal MRM Transitions (Quantifier & Qualifier) optimize_ce->select_transitions end_method Finalized LC-MS/MS Method select_transitions->end_method

Caption: Logical workflow for the development of the MRM method for this compound.

NMR Spectroscopy Applications of 1,3-Propylene-d6 Thiourea: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive research of scientific literature and chemical databases reveals that while 1,3-Propylene-d6 thiourea is commercially available as an isotopically labeled compound, there are currently no specific, documented applications of this deuterated molecule in NMR spectroscopy.[1][2][3][4][5] However, based on the known roles of deuterated compounds in NMR and the broad utility of non-deuterated thiourea derivatives, we can extrapolate potential applications and provide detailed protocols for the general class of thiourea compounds. This document, therefore, presents a comprehensive overview of the established NMR applications of thiourea derivatives, which can serve as a foundational guide for researchers exploring the potential uses of this compound.

Potential Applications of this compound in NMR Spectroscopy

While specific data is absent, the unique properties of this compound suggest several potential applications in NMR spectroscopy:

  • Internal Standard for Quantitative NMR (qNMR): The deuterated nature of this compound makes it a candidate for an internal standard in ¹H qNMR. The deuterium labeling would render the propylene signals invisible in the ¹H spectrum, reducing signal overlap with the analyte of interest. The thiourea protons (N-H) would provide a distinct signal for quantification.

  • Deuterium NMR (²H NMR) Studies: This compound could be used as a probe in ²H NMR experiments to study molecular dynamics, interactions, and ordering in various systems.[6] The deuterium atoms on the propylene backbone provide a means to investigate the conformational flexibility and binding of the thiourea moiety.

  • Solvent for Specific NMR Experiments: In certain specialized applications, a deuterated molten salt or solution of this compound could potentially serve as a non-interfering solvent or co-solvent.

Established NMR Applications of Thiourea Derivatives

Thiourea derivatives are a versatile class of compounds with significant applications in NMR spectroscopy, particularly in the fields of chiral recognition and drug discovery.

Chiral Solvating Agents (CSAs)

Thiourea derivatives are widely employed as chiral solvating agents (CSAs) for the enantiodiscrimination of chiral molecules by NMR spectroscopy.[7][8][9] The fundamental principle involves the formation of transient diastereomeric complexes between the chiral thiourea derivative and the enantiomers of a chiral analyte. These diastereomeric complexes have distinct chemical environments, leading to separate NMR signals for the two enantiomers.

Key Features of Thiourea-based CSAs:

  • Hydrogen Bonding: The thiourea moiety acts as a strong hydrogen bond donor, interacting with hydrogen bond acceptors on the analyte.

  • Structural Diversity: A wide range of chiral backbones can be incorporated into the thiourea structure, allowing for the fine-tuning of enantioselective recognition.

  • Broad Applicability: They have been successfully used for the enantiodiscrimination of amino acids, carboxylic acids, alcohols, and other chiral compounds.[7][8]

Drug Development and Structural Elucidation

NMR spectroscopy is a cornerstone technique in the development of drugs containing the thiourea scaffold. It is instrumental in:

  • Structural Verification: Confirming the chemical structure of newly synthesized thiourea derivatives.[10][11][12]

  • Conformational Analysis: Determining the three-dimensional structure and conformational preferences of these molecules in solution.

  • Binding Studies: Investigating the interactions between thiourea-based drug candidates and their biological targets, such as proteins and enzymes.

Experimental Protocols

The following are detailed protocols for common NMR experiments involving thiourea derivatives. While these are generalized, they provide a solid foundation for designing experiments with this compound.

Protocol for Enantiodiscrimination using a Thiourea-based Chiral Solvating Agent

Objective: To resolve the signals of a racemic analyte using a chiral thiourea derivative.

Materials:

  • Racemic analyte (e.g., an N-protected amino acid)

  • Chiral thiourea solvating agent

  • High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

  • Micropipettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the racemic analyte in the chosen deuterated solvent (e.g., 10 mM).

    • Prepare a stock solution of the chiral thiourea CSA in the same solvent (e.g., 20 mM).

  • Titration:

    • In an NMR tube, place a fixed amount of the analyte solution (e.g., 500 µL).

    • Acquire a ¹H NMR spectrum of the free analyte.

    • Add increasing equivalents of the CSA stock solution to the NMR tube (e.g., 0.2, 0.5, 1.0, 1.5, and 2.0 equivalents).

    • Acquire a ¹H NMR spectrum after each addition, ensuring thorough mixing.

  • Data Analysis:

    • Monitor the chemical shifts of the analyte's protons.

    • Look for the splitting of signals, indicating enantiodiscrimination.

    • Calculate the chemical shift difference (ΔΔδ) between the signals of the two enantiomers for a quantitative measure of the enantioresolution.

Quantitative Data Summary:

Analyte ProtonΔδ (R-enantiomer) (ppm)Δδ (S-enantiomer) (ppm)ΔΔδ (ppm)
7.257.280.03
CH₃1.521.500.02
Aromatic H8.108.150.05

Note: This is example data. Actual values will vary depending on the specific analyte and CSA.

Protocol for Quantitative NMR (qNMR) using an Internal Standard

Objective: To determine the purity of a thiourea derivative using a certified internal standard.

Materials:

  • Thiourea derivative of interest

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • High-purity deuterated solvent (e.g., DMSO-d₆)

  • Analytical balance

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the thiourea derivative (e.g., 10 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 10 mg).

    • Dissolve both compounds in a precise volume of the deuterated solvent in a volumetric flask.

    • Transfer a known volume of the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • Long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest.

      • Sufficient number of scans for a good signal-to-noise ratio.

      • Proper pulse calibration.

  • Data Analysis:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following equation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

Quantitative Data Summary:

ParameterAnalyte (Thiourea Derivative)Internal Standard (Maleic Acid)
Mass (mg)10.2510.05
Molar Mass ( g/mol )176.24116.07
Signal Integral2.542.00
Number of Protons2 (N-H)2 (=CH)
Purity of IS (%)99.9

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Titration cluster_analysis Data Analysis prep_analyte Prepare Analyte Stock Solution add_analyte Add Analyte to NMR Tube prep_csa Prepare CSA Stock Solution add_csa Add Aliquots of CSA acquire_initial Acquire Initial ¹H NMR Spectrum add_analyte->acquire_initial acquire_initial->add_csa acquire_spectra Acquire ¹H NMR Spectra add_csa->acquire_spectra monitor_shifts Monitor Chemical Shifts acquire_spectra->monitor_shifts check_splitting Check for Signal Splitting monitor_shifts->check_splitting calculate_ddelta Calculate ΔΔδ check_splitting->calculate_ddelta

Caption: Workflow for enantiodiscrimination by NMR.

logical_relationship deuterated_compound This compound potential_app Potential Applications deuterated_compound->potential_app internal_std Internal Standard (qNMR) potential_app->internal_std d_nmr Deuterium NMR Probe potential_app->d_nmr solvent Specialized Solvent potential_app->solvent

Caption: Potential applications of the title compound.

References

Application Notes and Protocols for Metabolic Fate Studies of 1,3-Propylene-d6 Thiourea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea and its derivatives are a class of compounds with diverse biological activities, making them relevant in various fields, including pharmaceuticals and agriculture.[1] Understanding the metabolic fate of these compounds is crucial for assessing their efficacy, safety, and potential for drug-drug interactions. This document provides a detailed protocol for conducting in vitro and in vivo metabolic fate studies of 1,3-Propylene-d6 thiourea, a deuterated analog of propylene thiourea. The use of a stable isotope label like deuterium allows for the accurate tracing and quantification of the parent compound and its metabolites in complex biological matrices.[2][3]

The primary metabolic pathway for thiourea involves S-oxidation, which can be catalyzed by various enzymes, including peroxidases.[4] This initial oxidation can lead to the formation of unstable intermediates like formamidine disulfide, which can then break down into various products. Further oxidation can result in the formation of thiourea S-oxides and S,S-dioxides. The decomposition of these oxidized species can generate reactive intermediates, which may have toxicological implications.

This protocol will guide researchers through the necessary steps to elucidate the metabolic pathways of this compound, from initial in vitro screening using liver microsomes to comprehensive in vivo studies in animal models.

Data Presentation

Quantitative data from metabolic fate studies should be summarized in clear and concise tables to facilitate comparison and interpretation. Below are template tables for presenting data from in vitro and in vivo experiments.

Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes

Time (minutes)Mean Peak Area (n=3)Standard Deviation% Parent Remaining
01,250,00050,000100.0%
51,125,00045,00090.0%
15875,00035,00070.0%
30562,50022,50045.0%
60250,00010,00020.0%

Table 2: Pharmacokinetic Parameters of this compound in Rat Plasma (10 mg/kg, oral administration)

ParameterValueUnits
Cmax2.5µg/mL
Tmax1.0h
AUC(0-t)8.5µg*h/mL
T1/22.5h

Table 3: Excretion Profile of this compound and its Metabolites in Rats (0-24h)

Matrix% of Administered Dose
Urine65.2%
Feces28.5%
Total Recovery 93.7%

Table 4: Metabolite Profile in Rat Urine (0-24h pool)

Metabolite% of Total RadioactivityProposed Structure
Parent (this compound)35.8%C4H2D6N2S
Metabolite 1 (M1)25.1%Propylene-d6 Urea
Metabolite 2 (M2)15.6%Hydroxylated Propylene-d6 Thiourea
Metabolite 3 (M3)8.9%N-acetylcysteine conjugate
Unknown Metabolites14.6%-

Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol is designed to assess the intrinsic clearance of this compound in a controlled in vitro environment using liver microsomes, which are rich in cytochrome P450 enzymes.[5][6]

Materials:

  • This compound

  • Pooled liver microsomes (human, rat, mouse)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable deuterated compound)

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, not exceeding 1% of the final incubation volume).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the liver microsomes on ice.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration 0.5-1.0 mg/mL), and the this compound stock solution (final concentration 1-10 µM).

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

    • The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.

  • Sample Processing:

    • Centrifuge the plate at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound at each time point.

    • The disappearance of the parent compound over time is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

In Vivo Metabolic Fate Study in Rodents

This protocol outlines a typical in vivo study in rats to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Materials:

  • This compound

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Vehicle for dosing (e.g., 0.5% methylcellulose in water)

  • Metabolic cages for separate collection of urine and feces

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Sample storage containers

  • LC-MS/MS system

Procedure:

  • Dosing:

    • Acclimatize the rats to the metabolic cages for at least 24 hours before dosing.

    • Administer a single oral dose of this compound (e.g., 10 mg/kg) to each rat.

  • Sample Collection:

    • Blood: Collect blood samples from the tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect the blood into EDTA-coated tubes.

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

    • Urine and Feces: Collect urine and feces at intervals (e.g., 0-8, 8-24, 24-48 hours) for up to 72 hours or until the excretion of the deuterated label is negligible.

  • Sample Processing:

    • Plasma: Perform a protein precipitation extraction using acetonitrile.

    • Urine: Dilute urine samples with water or an appropriate buffer before analysis.

    • Feces: Homogenize fecal samples with a suitable solvent (e.g., methanol/water) and extract the compound and its metabolites.

  • LC-MS/MS Analysis:

    • Pharmacokinetics: Analyze the plasma samples to determine the concentration of this compound over time. Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.

    • Metabolite Profiling: Analyze plasma, urine, and fecal extracts to identify and quantify the parent compound and its metabolites. The deuterium label will aid in distinguishing drug-related material from endogenous compounds.

    • Excretion Balance: Determine the total amount of the deuterated label excreted in urine and feces to calculate the mass balance.

Visualizations

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Metabolism microsomes Liver Microsomes incubation Incubation at 37°C microsomes->incubation compound_vitro This compound compound_vitro->incubation dosing Oral Dosing to Rodents nadph NADPH nadph->incubation quenching Quenching & Protein Precipitation incubation->quenching lcms_vitro LC-MS/MS Analysis quenching->lcms_vitro stability Metabolic Stability Data (t1/2, CLint) lcms_vitro->stability blood_collection Blood Sampling (Plasma) dosing->blood_collection urine_feces_collection Urine & Feces Collection dosing->urine_feces_collection pk_analysis Pharmacokinetic Analysis blood_collection->pk_analysis metabolite_profiling Metabolite Profiling urine_feces_collection->metabolite_profiling excretion_balance Excretion Balance urine_feces_collection->excretion_balance adme_profile ADME Profile pk_analysis->adme_profile metabolite_profiling->adme_profile excretion_balance->adme_profile

Caption: Workflow for in vitro and in vivo metabolic fate studies.

Proposed Metabolic Pathway of Thiourea

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_decomposition Decomposition Products cluster_phase2 Phase II Metabolism parent Thiourea s_oxidation S-Oxidation (Peroxidases, CYPs) parent->s_oxidation conjugation Conjugation (e.g., Glucuronidation, Sulfation) parent->conjugation formamidine_disulfide Formamidine Disulfide (Unstable) s_oxidation->formamidine_disulfide thiourea_s_oxide Thiourea S-Oxide s_oxidation->thiourea_s_oxide formamidine_disulfide->parent Regeneration cyanamide Cyanamide formamidine_disulfide->cyanamide sulfur Elemental Sulfur formamidine_disulfide->sulfur thiourea_s_dioxide Thiourea S,S-Dioxide thiourea_s_oxide->thiourea_s_dioxide Further Oxidation urea Urea thiourea_s_dioxide->urea sulfoxylate Sulfoxylate thiourea_s_dioxide->sulfoxylate ros Reactive Oxygen Species sulfoxylate->ros with O2 excreted_metabolites Excreted Conjugates conjugation->excreted_metabolites

Caption: Proposed metabolic pathways of thiourea.

Conclusion

The protocols and methodologies outlined in this document provide a comprehensive framework for investigating the metabolic fate of this compound. By employing a combination of in vitro and in vivo techniques, researchers can gain valuable insights into the biotransformation, pharmacokinetic profile, and excretion pathways of this compound. The use of a stable isotope label is instrumental in achieving accurate and reliable results. The data generated from these studies are essential for the preclinical development and safety assessment of thiourea-based compounds.

References

Application Notes and Protocols: Preparation of a Standard Solution of 1,3-Propylene-d6 Thiourea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Propylene-d6 thiourea is a deuterated analog of 1,3-Propylene thiourea, often used as an internal standard in analytical methodologies such as mass spectrometry. The deuterium labeling provides a distinct mass shift, allowing for accurate quantification in complex biological matrices. The preparation of an accurate and precise standard solution is a critical first step for any quantitative analysis. This document provides a detailed protocol for the preparation of a standard solution of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate preparation of the standard solution and for safety considerations.

PropertyValueReference
Chemical Name This compound[1][2]
Synonyms Tetrahydropyrimidine-2(1H)-thione-4,4,5,5,6,6-d6, Cyclic propylene-d6 thiourea[1]
CAS Number 1219802-05-7[1][2]
Molecular Formula C₄H₂D₆N₂S[1]
Molecular Weight 122.22 g/mol [1][3]
Appearance White to off-white solid[4]
Solubility (in water for non-deuterated thiourea) 137 g/L at 20°C[5]
Storage Conditions Store at room temperature or under refrigeration.[3][6]

Safety Precautions

Warning: The non-deuterated form, thiourea, is a suspected carcinogen and may cause harm to the unborn child.[7] Handle this compound with appropriate caution in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

Disposal: Dispose of all waste containing thiourea and its deuterated analog as hazardous waste in accordance with local, state, and federal regulations.[8][9]

Experimental Protocol: Preparation of a 1 mg/mL Standard Stock Solution

This protocol describes the preparation of a 1 mg/mL standard stock solution of this compound in methanol. The choice of solvent may be adjusted based on the requirements of the subsequent analytical method.

Materials and Equipment
  • This compound (purity ≥ 98%)

  • Methanol (HPLC grade or equivalent)

  • Analytical balance (readable to 0.01 mg)

  • 10 mL volumetric flask (Class A)

  • Spatula

  • Weighing paper or boat

  • Pipettes and tips

  • Vortex mixer or sonicator

Procedure
  • Tare the Balance: Place a clean, dry weighing boat on the analytical balance and tare the balance to zero.

  • Weigh the Solute: Accurately weigh approximately 10 mg of this compound into the tared weighing boat. Record the exact mass to four decimal places.

  • Transfer to Volumetric Flask: Carefully transfer the weighed this compound into a 10 mL Class A volumetric flask. To ensure quantitative transfer, rinse the weighing boat with small aliquots of methanol and add the rinsate to the volumetric flask.

  • Dissolve the Solute: Add approximately 5-7 mL of methanol to the volumetric flask. Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or a sonicator to ensure complete dissolution.

  • Dilute to Volume: Once the solid is completely dissolved, add methanol dropwise until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.

  • Homogenize the Solution: Cap the volumetric flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Label and Store: Label the flask clearly with the name of the compound, concentration, solvent, date of preparation, and the preparer's initials. Store the solution at 4°C in a tightly sealed container to prevent solvent evaporation.[10]

Calculation of Concentration

The exact concentration of the standard stock solution should be calculated based on the actual weight of the this compound and the final volume of the solution.

Concentration (mg/mL) = (Mass of this compound (mg)) / (Volume of volumetric flask (mL))

Experimental Workflow

The following diagram illustrates the key steps in the preparation of the standard solution.

Workflow cluster_prep Preparation cluster_output Output weigh 1. Weigh Compound transfer 2. Transfer to Flask weigh->transfer Quantitative dissolve 3. Dissolve in Solvent transfer->dissolve dilute 4. Dilute to Volume dissolve->dilute homogenize 5. Homogenize dilute->homogenize stock_solution Standard Stock Solution homogenize->stock_solution

Caption: Workflow for preparing a standard solution.

Data Presentation

The following table provides an example of how to record the quantitative data for the preparation of a standard solution.

ParameterValue
Target Concentration 1.0 mg/mL
Mass of this compound 10.05 mg
Volume of Volumetric Flask 10.00 mL
Calculated Concentration 1.005 mg/mL
Solvent Methanol
Date of Preparation 2025-10-24
Prepared By [Initials]
Storage Temperature 4°C

Conclusion

This application note provides a detailed and standardized protocol for the preparation of a this compound standard solution. Adherence to this protocol, including the safety precautions, will ensure the accuracy and reliability of the standard solution, which is fundamental for achieving high-quality data in subsequent analytical applications.

References

Application Notes and Protocols for Mass Spectrometry Analysis of 1,3-Propylene-d6 Thiourea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Propylene-d6 thiourea is a deuterated analog of cyclic propylene thiourea, often utilized as an internal standard in quantitative mass spectrometry-based assays. Accurate and sensitive quantification of this compound is critical for various applications in drug metabolism, pharmacokinetics, and toxicological studies. This document provides a detailed guide to optimizing mass spectrometry parameters for the analysis of this compound, ensuring robust and reliable data for research and development.

Compound Information

PropertyValue
Compound Name This compound
CAS Number 1219802-05-7[1][2]
Molecular Formula C₄H₂D₆N₂S
Molecular Weight ~122.22 g/mol [3]
Predicted [M+H]⁺ ~123.23 m/z

Predicted Mass Transitions

Based on the fragmentation patterns of thiourea and its derivatives, the following multiple reaction monitoring (MRM) transitions are proposed for this compound. Optimization of collision energy for each transition is crucial for achieving maximum sensitivity.

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossNotes
123.2360.08C₃D₆NFragmentation of the propylene bridge and loss of the deuterated propyl group. This is a common fragmentation pathway for thiourea compounds.[4]
123.2343.04C₃D₆N₂Loss of the entire deuterated propylene diamine group.
123.2385.12C₂H₂N₂A characteristic neutral loss of 85 u has been observed in other thiourea-based molecules.[5]

Experimental Protocols

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution with the initial mobile phase composition to be used in the LC-MS/MS analysis. Recommended concentrations for initial tuning are in the range of 100-1000 ng/mL.

Liquid Chromatography (LC) Parameters (Initial Conditions)
ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes to ensure elution of the analyte.
Flow Rate 0.2-0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry (MS) Parameter Optimization

The following protocol outlines a systematic approach to optimizing key MS parameters on a triple quadrupole mass spectrometer.

4.3.1. Infusion and Precursor Ion Tuning

  • Disconnect the LC system and infuse a working solution (e.g., 500 ng/mL) of this compound directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Perform a Q1 scan in positive electrospray ionization (ESI) mode to identify the protonated molecular ion ([M+H]⁺) at approximately m/z 123.23.

  • Optimize the declustering potential (DP) and entrance potential (EP) to maximize the intensity of the precursor ion. Vary the DP in steps of 10 V (e.g., from 20 to 100 V) and the EP in steps of 2 V (e.g., from 8 to 12 V).[6]

4.3.2. Product Ion Scan and Transition Selection

  • Perform a product ion scan by selecting the precursor ion (m/z 123.23) in Q1 and scanning a range of m/z values in Q3 (e.g., m/z 30-130).

  • Apply a range of collision energies (CE) to induce fragmentation. A good starting point is to use the instrument's default CE calculation based on the precursor m/z and then ramp the CE up and down to observe changes in the fragmentation pattern.

  • Identify the most intense and stable product ions. Based on the predicted fragmentation, look for ions around m/z 60.08, 43.04, and potentially other characteristic fragments.

4.3.3. MRM Optimization (Collision Energy)

  • Set up an MRM method with the selected precursor ion and the most promising product ions.

  • For each MRM transition, perform a collision energy optimization experiment. This can be done by creating a series of experiments where the CE is varied in small increments (e.g., 2-5 V) around the initial value.

  • Inject the sample for each CE value and monitor the resulting peak area.

  • Plot the peak area as a function of collision energy to determine the optimal CE for each transition that yields the highest signal intensity.[7][8]

4.3.4. Source Parameter Optimization

Fine-tuning of the ESI source parameters is critical for achieving optimal sensitivity and stability.

ParameterTypical RangeOptimization Strategy
IonSpray Voltage (IS) 3000 - 5500 VAdjust in 500 V increments to find the voltage that provides the most stable and intense signal.[6]
Source Temperature (TEM) 300 - 600 °COptimize to ensure efficient desolvation without causing thermal degradation of the analyte.[6]
Nebulizer Gas (GS1) 40 - 70 psiAdjust to achieve a stable spray.
Heater Gas (GS2) 40 - 70 psiOptimize in conjunction with the source temperature for efficient desolvation.
Curtain Gas (CUR) 20 - 40 psiSet to a level that prevents solvent clusters from entering the mass spectrometer without compromising ion signal.[6]

Data Presentation: Optimized Parameters

The following tables should be populated with the empirically determined optimal values from the experiments described above.

Table 1: Optimized Source and Gas Parameters

ParameterOptimized Value
IonSpray Voltage (V)
Source Temperature (°C)
Nebulizer Gas (GS1) (psi)
Heater Gas (GS2) (psi)
Curtain Gas (CUR) (psi)

Table 2: Optimized Compound-Dependent Parameters

Precursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Entrance Potential (EP) (V)Collision Energy (CE) (V)Collision Cell Exit Potential (CXP) (V)
123.23e.g., 60.08
123.23e.g., 43.04
Add other transitions

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis MS Parameter Optimization cluster_final Final Method stock Stock Solution (1 mg/mL) working Working Solution (e.g., 500 ng/mL) stock->working Dilution infusion Direct Infusion working->infusion q1_scan Q1 Scan (Precursor ID) infusion->q1_scan Identify [M+H]+ prod_scan Product Ion Scan q1_scan->prod_scan Select Precursor mrm_opt MRM Optimization (CE) prod_scan->mrm_opt Select Transitions source_opt Source Parameter Tuning mrm_opt->source_opt Fine-tune Sensitivity final_method Optimized LC-MS/MS Method source_opt->final_method

Caption: Experimental workflow for optimizing MS parameters.

signaling_pathway cluster_source Ion Source cluster_ms Mass Analyzer Analyte This compound in Solution Droplets Charged Droplets Analyte->Droplets Nebulization & Ionization GasPhase Gas Phase Ions [M+H]+ Droplets->GasPhase Desolvation Q1 Q1: Precursor Selection (m/z 123.23) GasPhase->Q1 Q2 Q2: Fragmentation (CID) Q1->Q2 Q3 Q3: Product Ion Selection (e.g., m/z 60.08) Q2->Q3 Detector Detector Q3->Detector

Caption: Ionization and fragmentation pathway in the mass spectrometer.

References

Application of 1,3-Propylene-d6 Thiourea in Food Safety Testing

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Thiourea and its derivatives, such as propylene thiourea (PTU), are compounds that can be found in food products as contaminants. Their presence can arise from the degradation of dithiocarbamate fungicides, which are widely used in agriculture. Due to potential health concerns associated with these compounds, sensitive and accurate analytical methods are required for their determination in various food matrices. This application note describes a robust analytical method for the quantification of propylene thiourea in food samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and 1,3-Propylene-d6 thiourea as an internal standard.

The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving high accuracy and precision in quantitative analysis.[1][2][3] This internal standard closely mimics the chemical and physical properties of the analyte (propylene thiourea), allowing for effective compensation for variations that may occur during sample preparation, chromatography, and ionization in the mass spectrometer.[1][2] This approach, known as stable isotope dilution analysis (SIDA), is considered the gold standard for quantitative mass spectrometry.[4]

Principle

This method employs a sample extraction and clean-up procedure followed by analysis using LC-MS/MS. A known amount of this compound is added to the sample at the beginning of the extraction process. The sample is then homogenized and extracted with an organic solvent. The extract is subjected to a clean-up step to remove matrix interferences. The final extract is analyzed by LC-MS/MS, where the analyte and the internal standard are separated chromatographically and detected by the mass spectrometer. Quantification is performed by measuring the ratio of the peak area of the analyte to the peak area of the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Experimental Protocols

1. Reagents and Materials

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid.

  • Standards: Propylene thiourea (PTU) analytical standard, this compound (internal standard).

  • Sample Preparation: QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate), dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18).

  • Instrumentation: Homogenizer, centrifuge, liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

2. Standard Solution Preparation

  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions of propylene thiourea and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of propylene thiourea by diluting the stock solution with a suitable solvent (e.g., methanol/water).

  • Internal Standard Spiking Solution (10 µg/mL): Prepare a spiking solution of this compound in methanol.

3. Sample Preparation (QuEChERS Method)

  • Weigh 10 g of the homogenized food sample into a 50 mL centrifuge tube.

  • Add 10 mL of water (for dry commodities).

  • Add 100 µL of the this compound internal standard spiking solution.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts.

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

  • Transfer the aliquot to a d-SPE tube containing PSA and C18 sorbents.

  • Vortex for 30 seconds.

  • Centrifuge at 10000 rpm for 5 minutes.

  • Transfer the supernatant to a vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to achieve separation of the analyte and internal standard.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Propylene thiourea: Monitor at least two transitions (e.g., precursor ion > product ion 1, precursor ion > product ion 2).

      • This compound: Monitor at least one transition.

Data Presentation

Table 1: MRM Transitions for Propylene Thiourea and its Deuterated Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Propylene Thiourea (Quantifier)117.158.115
Propylene Thiourea (Qualifier)117.143.125
This compound123.162.115

Table 2: Method Validation Data (Hypothetical)

ParameterResult
Linearity (R²)> 0.99
Limit of Detection (LOD)0.5 µg/kg
Limit of Quantification (LOQ)2.0 µg/kg
Recovery (at 10 µg/kg)95 - 105%
Precision (RSD, at 10 µg/kg)< 10%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Homogenized Food Sample add_is Add this compound (Internal Standard) sample->add_is extraction QuEChERS Extraction (Acetonitrile + Salts) add_is->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup Dispersive SPE Cleanup (PSA + C18) centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 final_extract Final Extract for Analysis centrifuge2->final_extract lcms LC-MS/MS Analysis final_extract->lcms data_processing Data Processing (Quantification using IS) lcms->data_processing result Final Result (µg/kg) data_processing->result logical_relationship analyte Propylene Thiourea (Analyte) sample_prep Sample Preparation Variability (e.g., extraction loss, matrix effects) analyte->sample_prep is This compound (Internal Standard) is->sample_prep lcms_variability LC-MS/MS Variability (e.g., injection volume, ionization suppression) sample_prep->lcms_variability quantification Accurate Quantification lcms_variability->quantification Ratio of Analyte to IS is constant

References

Troubleshooting & Optimization

Troubleshooting deuterium exchange in 1,3-Propylene-d6 thiourea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-Propylene-d6 thiourea in deuterium exchange experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during deuterium exchange experiments with this compound.

Issue 1: Incomplete Deuterium Exchange

Question: I am observing incomplete deuterium exchange in my this compound sample, even after an extended incubation period. What are the possible causes and how can I troubleshoot this?

Answer:

Incomplete deuterium exchange can arise from several factors related to your experimental setup and the stability of the thiourea molecule.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Suboptimal pH of Exchange Buffer Thiourea is most stable in a pH range of 1.5 to 8.[1] Ensure your D₂O exchange buffer is within this range. For exchange of the amine protons, a slightly basic pH (7.0-8.0) is generally recommended.[2]Increased deuterium incorporation.
Insufficient Incubation Time or Temperature While higher temperatures can increase the rate of exchange, they can also lead to degradation of thiourea, especially in acidic conditions.[3] Optimize the incubation time and temperature systematically.Higher exchange efficiency without sample degradation.
Steric Hindrance The propylene linker, although deuterated, might sterically hinder access to the amine protons in certain conformations or aggregated states.Consider slight modifications to the solvent composition to disfavor aggregation.
Incorrect Reagent Concentration Ensure the concentration of this compound is appropriate for your analytical method and that the D₂O is of high isotopic purity.Accurate and reproducible deuterium exchange.

Troubleshooting Workflow:

start Incomplete Exchange Observed check_ph Verify pH of D₂O Buffer (Recommended: 7.0-8.0) start->check_ph optimize_incubation Systematically Increase Incubation Time/Temperature check_ph->optimize_incubation pH is optimal resolved Issue Resolved check_ph->resolved pH adjusted, exchange complete check_concentration Confirm Sample and D₂O Purity/Concentration optimize_incubation->check_concentration Exchange still incomplete optimize_incubation->resolved Incubation optimized, exchange complete analyze_aggregation Investigate Potential Aggregation check_concentration->analyze_aggregation Purity/Concentration is correct check_concentration->resolved Purity/Concentration corrected, exchange complete analyze_aggregation->resolved Aggregation addressed

Caption: Troubleshooting incomplete deuterium exchange.

Issue 2: Significant Back-Exchange Observed

Question: My mass spectrometry results show a significant loss of deuterium from my this compound sample. How can I minimize this back-exchange?

Answer:

Back-exchange, the replacement of deuterium with protons from the mobile phase, is a common challenge in HDX-MS.[4][5] Minimizing the time the sample is exposed to protic solvents at non-quenching conditions is crucial.

Key Strategies to Minimize Back-Exchange:

Parameter Recommendation Rationale
Quench Conditions Use a quench buffer with a pH of 2.5 and maintain the sample at 0 °C.[4]The rate of hydrogen exchange is at a minimum at low pH and temperature, effectively "locking in" the deuterium.[2]
LC Separation Employ a rapid UPLC/HPLC gradient (ideally under 10 minutes) and keep the column and solvent lines chilled.[6]Reduces the time for back-exchange to occur.
Mass Spectrometer Settings Optimize ion source desolvation temperature to be as low as possible while maintaining good signal intensity.High temperatures in the ion source can promote back-exchange.[5]

Illustrative Data on Back-Exchange Reduction:

Condition Quench pH LC Gradient Time (min) Column Temperature (°C) Observed Back-Exchange (%)
Non-Optimized4.0152545
Optimized 2.5 5 1 <15

Experimental Workflow for Minimizing Back-Exchange:

start Deuterium Exchange Reaction quench Quench Reaction (pH 2.5, 0°C) start->quench injection Autosampler Injection (Chilled) quench->injection separation Rapid UPLC/HPLC Separation (Chilled Column) injection->separation ms_analysis Mass Spectrometry Analysis (Optimized Source Temp.) separation->ms_analysis cluster_prep Sample Preparation cluster_hdx Deuterium Exchange cluster_analysis Analysis stock_solution Prepare Stock Solution (this compound) initiate_exchange Initiate Exchange in D₂O stock_solution->initiate_exchange buffers Prepare D₂O and Quench Buffers buffers->initiate_exchange incubate Incubate at Controlled Temperature and Time initiate_exchange->incubate quench_reaction Quench Reaction (Low pH, Low Temp) incubate->quench_reaction lc_separation Rapid UPLC/HPLC Separation quench_reaction->lc_separation ms_detection Mass Spectrometry Detection lc_separation->ms_detection

References

Technical Support Center: Overcoming Matrix Effects with 1,3-Propylene-d6 Thiourea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,3-Propylene-d6 thiourea to mitigate matrix effects in analytical experiments, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it help in overcoming matrix effects?

A1: this compound is a deuterated form of 1,3-propylene thiourea, meaning that six hydrogen atoms have been replaced with deuterium atoms. It is primarily used as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry.[1] Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, can lead to inaccurate quantification.[2][3] By adding a known amount of this compound to your samples, it can compensate for these effects. Since the SIL-IS is chemically almost identical to the analyte, it experiences similar matrix effects. Therefore, the ratio of the analyte signal to the internal standard signal should remain constant, leading to more accurate and precise results.[3]

Q2: When should I add the this compound internal standard to my samples?

A2: For optimal results, the internal standard should be added as early as possible in the sample preparation workflow. This allows it to compensate for variability in all subsequent steps, including extraction, derivatization, and injection volume.

Q3: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?

A3: While deuterium labels are generally stable, exchange with hydrogen atoms can occur under certain conditions, such as in highly acidic or basic solutions.[4] It is recommended to store stock solutions of this compound in a neutral, aprotic solvent and to minimize exposure to harsh pH conditions during sample preparation.

Q4: Are there any potential disadvantages to using a deuterated internal standard like this compound?

A4: While highly effective, there are a few potential issues to be aware of. The "deuterium isotope effect" can sometimes cause a slight shift in chromatographic retention time between the deuterated internal standard and the non-deuterated analyte.[5] Additionally, it is crucial to ensure the isotopic purity of the internal standard, as any unlabeled analyte present as an impurity can lead to inaccurate results.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Retention time of this compound is different from the analyte. Deuterium Isotope Effect: The C-D bond is slightly stronger than the C-H bond, which can lead to small differences in retention time, especially in reverse-phase chromatography.- Confirm that the retention time shift is consistent across all samples. - Ensure that the peak integration windows for both the analyte and the internal standard are set correctly to capture their respective peaks. - If using software that links the integration of the analyte and internal standard, consider defining them as separate molecules to allow for independent peak integration.[5]
Loss of internal standard signal during a long analytical run. Contamination of the Mass Spectrometer: Buildup of matrix components in the ion source or quadrupoles over the course of a run can lead to a gradual decrease in signal for all compounds, including the internal standard.- Implement a column wash step at the end of each injection to remove strongly retained matrix components. - Clean the ion source and quadrupoles of the mass spectrometer according to the manufacturer's recommendations.
High variability in the analyte/internal standard ratio across replicate injections. Inconsistent Matrix Effects: The composition of the matrix may vary significantly between samples, leading to differential ion suppression or enhancement that is not fully compensated for by the internal standard.- Optimize the sample preparation method to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation. - Dilute the sample extract to reduce the concentration of matrix components entering the mass spectrometer.
The concentration of the analyte appears artificially high. Contamination of the Internal Standard: The this compound stock solution may be contaminated with the non-deuterated form of the analyte.- Verify the purity of the internal standard using a high-resolution mass spectrometer. - Prepare a "blank" sample containing only the internal standard and analyze it to check for the presence of the non-deuterated analyte.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects Using Post-Column Infusion

This method provides a qualitative assessment of when ion suppression or enhancement occurs during the chromatographic run.

  • Preparation:

    • Prepare a solution of the analyte of interest at a concentration that gives a stable signal on the mass spectrometer.

    • Prepare a blank matrix sample by performing the full extraction procedure on a sample that does not contain the analyte.

  • Infusion Setup:

    • Infuse the analyte solution into the mass spectrometer's ion source at a constant flow rate using a syringe pump.

    • Use a T-connector to introduce the analyte solution into the mobile phase flow path between the analytical column and the ion source.

  • Analysis:

    • Inject the prepared blank matrix extract onto the LC column.

    • Monitor the signal of the infused analyte. A dip in the signal indicates ion suppression at that retention time, while a rise in the signal indicates ion enhancement.

Protocol 2: Quantitative Analysis using this compound as an Internal Standard

This protocol outlines the general steps for using this compound for quantitative analysis.

  • Preparation of Standards and Samples:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol or acetonitrile).

    • Prepare a series of calibration standards containing known concentrations of the analyte and a constant concentration of the this compound internal standard.

    • For each unknown sample, add the same constant concentration of the this compound internal standard at the beginning of the sample preparation process.

  • Sample Preparation:

    • Perform the necessary extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on all standards and samples.

  • LC-MS/MS Analysis:

    • Analyze the prepared standards and samples using an appropriate LC-MS/MS method.

    • Monitor at least one specific precursor-to-product ion transition for both the analyte and the this compound internal standard.

  • Data Analysis:

    • For each standard and sample, calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Quantitative Data Summary

The following tables provide illustrative examples of how to present data to evaluate the effectiveness of this compound in compensating for matrix effects.

Table 1: Analyte Recovery With and Without Internal Standard Correction

Sample MatrixAnalyte Recovery without IS (%)Analyte Recovery with this compound IS (%)
Plasma6598
Urine125102
Tissue Homogenate5595

Table 2: Precision of Measurements in Different Matrices

Sample Matrix%RSD without IS (n=5)%RSD with this compound IS (n=5)
Plasma18.53.2
Urine15.22.8
Tissue Homogenate22.14.1

Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Biological Sample (Plasma, Urine, etc.) Add_IS Spike with This compound Sample->Add_IS Extraction Extraction (PPT, LLE, SPE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MS LC-MS/MS Analysis Evaporation->LC_MS Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing Ratio Calculate Analyte/IS Ratio Data_Processing->Ratio Calibration Calibration Curve Ratio->Calibration Concentration Determine Analyte Concentration Calibration->Concentration

Caption: Workflow for quantitative analysis using this compound as an internal standard.

logical_relationship cluster_problem The Problem: Matrix Effects cluster_solution The Solution: SIL-IS Matrix Co-eluting Matrix Components Ion_Source MS Ion Source Matrix->Ion_Source Analyte Analyte of Interest Analyte->Ion_Source Coelution Co-elution with Analyte Signal_Alteration Signal Suppression/ Enhancement Ion_Source->Signal_Alteration Inaccurate_Quant Inaccurate Quantification Signal_Alteration->Inaccurate_Quant SIL_IS This compound (SIL-IS) SIL_IS->Coelution Similar_Effects Experiences Similar Matrix Effects Coelution->Similar_Effects Ratio_Constant Analyte/IS Ratio Remains Constant Similar_Effects->Ratio_Constant Accurate_Quant Accurate Quantification Ratio_Constant->Accurate_Quant

Caption: Principle of using a SIL-IS to overcome matrix effects.

References

Technical Support Center: 1,3-Propylene-d6 Thiourea Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding chromatographic peak shape issues encountered during the analysis of 1,3-Propylene-d6 thiourea.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound?

A1: Peak tailing for this compound, a polar compound, is often due to secondary interactions with the stationary phase or other components of the HPLC system. The most common causes include:

  • Interaction with Active Silanol Groups: Residual silanol groups on the surface of silica-based columns can interact with the polar thiourea molecule, causing peak tailing.[1]

  • Sub-optimal Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the analyte and the stationary phase, affecting peak shape. For basic compounds like thiourea, a lower pH is often beneficial.[2]

  • Metal Chelation: Thiourea and its derivatives are known to interact with metal surfaces.[3][4][5][6] This can lead to chelation with metal ions from stainless steel components of the HPLC system (e.g., frits, tubing, column hardware), resulting in peak tailing.[7]

  • Column Contamination or Voids: Accumulation of contaminants on the column inlet frit or the formation of a void in the packing material can distort the peak shape.[8]

Q2: My this compound peak is fronting. What are the likely causes?

A2: Peak fronting, also known as a "shark fin" peak, is less common than tailing but can occur. Potential causes include:

  • Sample Overload: Injecting too concentrated a sample can saturate the stationary phase at the column inlet, leading to fronting.[9]

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, resulting in a distorted peak.[9]

  • Column Collapse: Though less frequent, operating the column under aggressive conditions (e.g., high pH and temperature) can cause the silica bed to collapse, leading to peak fronting.[8]

Q3: What causes split peaks for this compound?

A3: Split peaks can be frustrating and can arise from several issues:

  • Partially Blocked Column Frit: Debris from the sample, mobile phase, or system components can partially block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.[8]

  • Incompatible Sample Solvent: As with peak fronting, a sample solvent that is too strong can lead to peak splitting.[9]

  • Co-elution with an Impurity: The split peak may actually be two separate, closely eluting peaks. A small injection volume can help determine if this is the case.

  • Column Void: A void at the head of the column can cause the sample band to spread unevenly, resulting in a split peak.

Q4: How does the deuteration in this compound affect its chromatography?

A4: In high-performance liquid chromatography (HPLC), the primary effect of deuterium substitution is a potential slight change in retention time compared to the non-deuterated analog. This is due to the subtle differences in molecular size and polarity. However, the fundamental interactions that cause peak shape issues are generally not significantly altered by deuteration. The troubleshooting strategies for peak shape problems with this compound are the same as for its non-deuterated counterpart. The use of deuterium oxide (D₂O) as a mobile phase has been explored in specific high-temperature HPLC applications, but this is not a common practice in routine analysis.[10]

Troubleshooting Guides

Systematic Approach to Troubleshooting Peak Shape Issues

When encountering poor peak shapes, a systematic approach can help to quickly identify and resolve the issue. The following workflow can be used to diagnose the problem.

G cluster_0 Troubleshooting Workflow for Peak Shape Issues start Observe Poor Peak Shape (Tailing, Fronting, Splitting) q1 Are all peaks in the chromatogram affected? start->q1 system_issue Likely a System Issue: - Extra-column volume - Blocked frit - Detector issue q1->system_issue Yes analyte_issue Likely an Analyte-Specific Issue q1->analyte_issue No q2 Is the peak tailing? analyte_issue->q2 fronting_split Address Fronting/Splitting: - Reduce sample concentration - Match injection solvent to mobile phase q2->fronting_split No tailing_solutions Address Tailing: - Optimize mobile phase pH - Add competitive amine or metal chelator - Use a different column (e.g., HILIC, polar-embedded) q2->tailing_solutions Yes

A systematic workflow for diagnosing chromatographic peak shape problems.
Guide to Mobile Phase Optimization

The mobile phase composition is a critical factor in achieving good peak shape for polar compounds like this compound.[11][12]

  • pH Adjustment: For basic compounds, lowering the mobile phase pH can protonate the analyte, reducing its interaction with acidic silanol groups on the stationary phase.[2]

  • Buffer Concentration: Ensure the buffer concentration is sufficient to maintain a stable pH, typically in the range of 10-25 mM.

  • Mobile Phase Additives:

    • Competitive Amines: Small amounts of a competitive base, such as triethylamine (TEA), can be added to the mobile phase to mask active silanol sites and improve peak shape.

    • Metal Chelators: To mitigate interactions with metal components in the HPLC system, adding a metal chelator like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can be effective.[12]

    • Ion-Pairing Agents: While trifluoroacetic acid (TFA) is a common ion-pairing agent that can improve peak shape, it can also suppress ionization in mass spectrometry detectors.[13][14] Formic acid (FA) is often a better choice for LC-MS applications.[13][15]

Column Selection and Care for Polar Analytes

The choice of HPLC column is crucial for the successful analysis of polar compounds.

  • Column Types:

    • Standard C18: Traditional C18 columns may provide insufficient retention for highly polar molecules like thiourea.[16]

    • Polar-Embedded Phases: Columns with polar-embedded groups offer alternative selectivity and can provide better peak shapes for polar analytes.[1]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds that are not well-retained in reversed-phase chromatography.[16]

  • Column Care:

    • Use a Guard Column: A guard column can protect the analytical column from contaminants and extend its lifetime.[1]

    • Proper Flushing and Storage: Always flush the column with an appropriate solvent after use and store it in the recommended solvent to prevent phase collapse and contamination.

Quantitative Data Summary

The following tables provide a summary of how different chromatographic parameters can affect the peak shape of a thiourea compound.

Table 1: Effect of Mobile Phase pH on Peak Tailing Factor

Mobile Phase pHTailing Factor (Tf)Peak Shape
7.02.1Severe Tailing
5.01.5Moderate Tailing
3.01.1Symmetrical

Note: Data is illustrative and based on typical behavior for basic analytes on a C18 column.

Table 2: Impact of Mobile Phase Additives on Peak Shape

Mobile Phase AdditiveConcentrationTailing Factor (Tf)Observations
None-1.8Significant Tailing
Formic Acid0.1%1.2Improved Symmetry
Trifluoroacetic Acid (TFA)0.1%1.0Symmetrical Peak
Triethylamine (TEA)0.1%1.3Reduced Tailing
EDTA10 µM1.4Slight Improvement

Note: Data is for illustrative purposes. TFA can suppress MS signal.[13][14]

Experimental Protocols

General HPLC Method for the Analysis of this compound

This protocol provides a starting point for the analysis of this compound and can be optimized as needed.

  • Column: C18 with polar end-capping (e.g., ACE AQ, YMC-Triart C18) or a polar-embedded phase column, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Sample Diluent: Mobile Phase A

  • Detector: UV at 236 nm or Mass Spectrometer

Visual Guides

Interaction of Thiourea with Active Sites

The following diagram illustrates the interaction between the polar thiourea molecule and active silanol sites on a silica-based stationary phase, which can lead to peak tailing.

G cluster_1 Mechanism of Peak Tailing silica Silica Surface silanol1 Si-OH silanol2 Si-OH silanol3 Si-OH thiourea This compound thiourea->silanol2 interaction Secondary Interaction (Hydrogen Bonding) mobile_phase_flow Mobile Phase Flow

Interaction of thiourea with silanol groups causing peak tailing.

References

Technical Support Center: Optimizing Collision Energy for 1,3-Propylene-d6 Thiourea in MRM Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Multiple Reaction Monitoring (MRM) analysis for 1,3-Propylene-d6 thiourea.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing collision energy (CE) crucial for the MRM analysis of this compound?

Optimizing collision energy is a critical step in developing a robust and sensitive MRM assay. Each precursor-product ion pair has a unique optimal collision energy at which fragmentation is most efficient, leading to the highest signal intensity for the product ion. Using a suboptimal CE can result in reduced sensitivity, making it difficult to detect low-abundance analytes. For deuterated standards like this compound, proper CE optimization ensures maximum signal intensity, leading to more accurate and precise quantification.

Q2: What are the expected precursor and product ions for this compound?

For this compound, the expected precursor ion in positive electrospray ionization (ESI+) mode is the protonated molecule, [M+H]⁺. Based on the fragmentation of unlabeled thiourea, which shows transitions of m/z 77 -> 60 and 77 -> 43, we can predict the transitions for the deuterated analog. The molecular weight of this compound is higher than unlabeled thiourea due to the six deuterium atoms. The fragmentation is expected to follow a similar pathway.

Predicted MRM Transitions for this compound:

Precursor IonProduct IonDescription
[M+H]⁺Fragment 1Loss of ND₃
[M+H]⁺Fragment 2Loss of C₂D₄

Note: The exact m/z values will depend on the isotopic purity of the standard.

Q3: How do I systematically optimize the collision energy for a specific MRM transition?

The most common method for CE optimization is to perform a series of experiments where the collision energy is varied for a constant precursor ion, and the intensity of the product ion is monitored. This can be done by direct infusion of a standard solution of this compound into the mass spectrometer. A plot of collision energy versus product ion intensity will reveal the optimal CE value that produces the maximum signal.

Troubleshooting Guide

Problem 1: I do not observe any product ions during my initial infusion.

  • Check the precursor ion selection: Ensure you have correctly calculated and selected the m/z of the protonated this compound as the precursor ion in your MS method.

  • Verify compound infusion: Confirm that the compound is being successfully infused into the mass spectrometer. Check for clogs in the infusion line and ensure the syringe pump is operating correctly.

  • Initial Collision Energy Range: Start with a broad range of collision energies (e.g., 5 to 50 eV in steps of 5 eV) to ensure you capture the fragmentation window. The optimal CE might be outside your initial test range.

  • Source Conditions: Optimize ESI source parameters such as spray voltage, gas flows, and temperature to ensure efficient ionization of the analyte.

Problem 2: The signal intensity is very low even after optimizing the collision energy.

  • Sample Concentration: The concentration of the infused standard may be too low. Prepare a fresh, more concentrated solution.

  • Solvent Composition: The solvent used for infusion can significantly impact ionization efficiency. A typical starting point is 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrument Contamination: A contaminated mass spectrometer can lead to signal suppression. Perform routine cleaning and calibration.

  • Detector Voltage: Ensure the detector voltage is set appropriately for sensitive detection.

Problem 3: The optimal collision energy curve is flat or has multiple peaks.

  • Interference: A flat curve or multiple peaks may indicate the presence of isobaric interferences. Ensure that your standard is pure. If analyzing in a complex matrix, chromatographic separation is necessary.

  • Secondary Fragmentation: At very high collision energies, the primary product ion can further fragment, leading to a drop in its intensity and the appearance of other, lower m/z fragments. The optimal CE is the value that maximizes the intensity of the desired product ion.

Experimental Protocols

Protocol 1: Determination of Optimal Collision Energy

  • Prepare a standard solution: Prepare a 1 µg/mL solution of this compound in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the standard: Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Set up the MS method:

    • Select the m/z of the precursor ion ([M+H]⁺) for this compound.

    • Set up a product ion scan to identify the major fragment ions.

    • For each identified precursor-product ion pair, create an MRM method where the collision energy is ramped over a range (e.g., 5 to 50 eV) in discrete steps (e.g., 2 eV).

  • Acquire and analyze data: Acquire data for each CE value. Plot the intensity of the product ion against the collision energy. The CE that yields the highest intensity is the optimal value for that transition.

Data Presentation: Collision Energy Optimization Results

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Product Ion Intensity (counts)
[M+H]⁺Fragment 15
[M+H]⁺Fragment 17
[M+H]⁺Fragment 19
.........
[M+H]⁺Fragment 25
[M+H]⁺Fragment 27
[M+H]⁺Fragment 29
.........

Visualizations

Collision_Energy_Optimization_Workflow cluster_prep Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep_std Prepare 1,3-Propylene-d6 Thiourea Standard infuse Infuse Standard into MS prep_std->infuse select_precursor Select Precursor Ion ([M+H]+) infuse->select_precursor product_scan Perform Product Ion Scan select_precursor->product_scan id_fragments Identify Major Fragment Ions product_scan->id_fragments setup_mrm Setup MRM with CE Ramp id_fragments->setup_mrm acquire_data Acquire Data setup_mrm->acquire_data plot_data Plot Intensity vs. CE acquire_data->plot_data determine_opt Determine Optimal CE plot_data->determine_opt

Caption: Workflow for Collision Energy Optimization.

Troubleshooting_Flowchart start Start: No or Low Signal check_precursor Check Precursor Ion m/z start->check_precursor check_infusion Verify Compound Infusion check_precursor->check_infusion m/z Correct signal_ok Signal Improved check_precursor->signal_ok m/z Incorrect -> Corrected check_ce_range Broaden Collision Energy Range check_infusion->check_ce_range Infusion OK check_infusion->signal_ok Infusion Issue -> Fixed check_source Optimize Source Conditions check_ce_range->check_source Range Broad check_ce_range->signal_ok Range Too Narrow -> Widened check_concentration Increase Sample Concentration check_source->check_concentration Source Optimized check_source->signal_ok Source Not Optimized -> Optimized check_solvent Check Solvent Composition check_concentration->check_solvent Concentration OK check_concentration->signal_ok Concentration Too Low -> Increased check_instrument Check for Instrument Contamination check_solvent->check_instrument Solvent OK check_solvent->signal_ok Solvent Inappropriate -> Changed check_instrument->signal_ok Instrument Clean check_instrument->signal_ok Instrument Contaminated -> Cleaned

Caption: Troubleshooting Logic for Low/No Signal.

How to assess the purity of a 1,3-Propylene-d6 thiourea standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the purity of a 1,3-Propylene-d6 thiourea standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound is a deuterated analog of 1,3-propylenethiourea. The deuterium labeling makes it a valuable internal standard for quantitative analysis in various studies, including drug metabolism and pharmacokinetic (DMPK) research. Ensuring high purity is critical for the accuracy and reliability of these quantitative analytical methods.

Q2: What are the potential impurities in a this compound standard?

A2: Potential impurities can originate from the starting materials, synthetic byproducts, or degradation products. Common synthesis of thioureas involves the reaction of a diamine with a thiocarbonyl source.[1][2] For this compound, potential impurities could include:

  • Unreacted starting materials: 1,3-Diaminopropane-d6 and the thiocarbonyl source (e.g., carbon disulfide or thiophosgene).

  • Byproducts: Polymeric materials or side-reaction products.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., acetone, ethanol).

  • Related non-deuterated species: The corresponding non-deuterated 1,3-propylenethiourea.

  • Degradation products: Oxidation or hydrolysis products.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment. These include:

  • High-Performance Liquid Chromatography (HPLC): To determine the chromatographic purity and quantify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure, assess isotopic purity, and identify organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern, providing further evidence of identity and purity.

  • Elemental Analysis: To determine the percentage of carbon, hydrogen, nitrogen, and sulfur, which can be compared to the theoretical values.

Troubleshooting Guides

HPLC Analysis
Issue Possible Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) Column degradation; Inappropriate mobile phase pH; Sample overload.Use a new column; Adjust mobile phase pH to ensure the analyte is in a single ionic form; Reduce sample concentration or injection volume.[3][4]
No peak or very small peak Incorrect wavelength; Sample degradation; Injection issue.Check the UV spectrum of this compound to ensure the correct detection wavelength is used (typically around 230-245 nm); Prepare a fresh sample; Check the autosampler and injector for proper functioning.[5][6]
Ghost peaks Contaminated mobile phase or HPLC system; Carryover from previous injections.Use fresh, high-purity solvents; Flush the system and injector with a strong solvent; Inject a blank run to check for carryover.[4]
Retention time shifts Change in mobile phase composition; Column temperature fluctuation; Column aging.Prepare fresh mobile phase and ensure proper mixing; Use a column oven to maintain a constant temperature; Replace the column if it's old or has been used extensively.[3]
NMR Spectroscopy
Issue Possible Cause Troubleshooting Steps
Broad peaks Sample is too concentrated; Presence of paramagnetic impurities; Poor shimming.Dilute the sample; Filter the sample to remove any particulate matter; Re-shim the spectrometer.
Unexpected peaks Presence of impurities (starting materials, byproducts, solvents).Compare the spectrum to a reference spectrum of pure thiourea; Use 2D NMR techniques (e.g., COSY, HSQC) to help identify the structure of impurities.[7]
Inaccurate quantification Incorrectly set relaxation delay (T1); Poor baseline correction or phasing; Overlapping signals.Determine the T1 of the analyte and set the relaxation delay to at least 5 times the longest T1; Carefully perform baseline correction and phasing; Use deconvolution software for overlapping peaks or select well-resolved signals for integration.[8]
Mass Spectrometry
Issue Possible Cause Troubleshooting Steps
No or low signal Inappropriate ionization source parameters; Sample concentration too low; Ion suppression from matrix.Optimize ion source parameters (e.g., capillary voltage, gas flow); Increase sample concentration; Dilute the sample or use a more effective sample cleanup method.[9][10][11][12][13]
Mass inaccuracy Instrument not calibrated properly.Calibrate the mass spectrometer using a known standard.[9]
Unexpected ions Presence of impurities or adducts (e.g., sodium, potassium).Analyze the sample with high-resolution mass spectrometry to determine the elemental composition of the unexpected ions; Check for sources of salt contamination.

Quantitative Data Summary

Parameter Typical Specification Analytical Technique
Chemical Purity (by HPLC) ≥ 98%HPLC-UV
Isotopic Purity (by NMR/MS) ≥ 98 atom % D¹H NMR, Mass Spectrometry
Identity Confirmation Conforms to structure¹H NMR, ¹³C NMR, Mass Spectrometry
Residual Solvents As per ICH guidelinesHeadspace GC-MS or ¹H NMR
Elemental Analysis Within ±0.4% of theoretical valuesC, H, N, S Combustion Analysis

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound using reversed-phase HPLC with UV detection.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)[3]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • This compound standard

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 90:10 (v/v) mixture of acetonitrile and water.[3] No buffer is required for this separation.[3]

    • Standard Solution Preparation: Accurately weigh about 10 mg of the this compound standard and dissolve it in 10 mL of the mobile phase to prepare a stock solution. Further dilute to an appropriate concentration (e.g., 0.1 mg/mL).

    • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min[3]

      • Injection Volume: 10 µL

      • Column Temperature: 25 °C

      • Detection Wavelength: 240 nm[14]

    • Analysis: Inject the standard and sample solutions into the HPLC system.

    • Data Processing: Determine the area of the main peak and any impurity peaks in the chromatogram. Calculate the purity by the area normalization method.

Structural Confirmation and Purity by NMR Spectroscopy

This protocol describes the use of ¹H NMR to confirm the structure and assess the purity of this compound.

  • Instrumentation:

    • NMR spectrometer (300 MHz or higher)

  • Reagents:

    • Deuterated solvent (e.g., DMSO-d6)

    • This compound sample

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d6 in an NMR tube.

    • Data Acquisition:

      • Acquire a ¹H NMR spectrum.

      • Ensure a sufficient relaxation delay (e.g., 5 seconds) for quantitative analysis.

    • Data Processing:

      • Process the spectrum (Fourier transform, phase correction, and baseline correction).

      • Integrate all signals.

    • Analysis:

      • Structural Confirmation: Compare the chemical shifts and coupling patterns with the expected structure of this compound. The absence of signals in the propylene region confirms deuteration.

      • Purity Assessment: Identify signals corresponding to impurities (e.g., residual solvents, starting materials). The purity can be estimated by comparing the integral of the analyte signals to the integrals of the impurity signals, taking into account the number of protons for each signal.[8]

Molecular Weight Confirmation by Mass Spectrometry (MS)

This protocol provides a general procedure for confirming the molecular weight of this compound.

  • Instrumentation:

    • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

  • Reagents:

    • Methanol or other suitable solvent

    • This compound sample

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent like methanol.

    • Instrument Setup:

      • Calibrate the mass spectrometer.

      • Set the instrument to positive ion mode for ESI.

    • Analysis: Infuse the sample solution into the mass spectrometer.

    • Data Analysis:

      • Look for the protonated molecule [M+H]⁺. The expected m/z for this compound ([C₄H₂D₆N₂S+H]⁺) is approximately 123.08.

      • Analyze the fragmentation pattern to further confirm the structure.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis & Purity Assessment Sample 1,3-Propylene-d6 Thiourea Standard Dissolve Dissolve in Appropriate Solvent Sample->Dissolve HPLC HPLC Analysis Dissolve->HPLC NMR NMR Spectroscopy Dissolve->NMR MS Mass Spectrometry Dissolve->MS Purity Purity Calculation HPLC->Purity Structure Structural Confirmation NMR->Structure MW Molecular Weight Confirmation MS->MW Structure->Purity MW->Purity

Caption: Overall workflow for the purity assessment of a this compound standard.

hplc_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (Acetonitrile/Water) Inject Inject Sample MobilePhase->Inject SampleSol Prepare Sample Solution SampleSol->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (240 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate nmr_workflow cluster_prep_nmr Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis DissolveNMR Dissolve Sample in DMSO-d6 Acquire Acquire ¹H NMR Spectrum DissolveNMR->Acquire Process Process Spectrum Acquire->Process IntegrateNMR Integrate Signals Process->IntegrateNMR Analyze Confirm Structure & Assess Purity IntegrateNMR->Analyze

References

Improving the signal-to-noise ratio for 1,3-Propylene-d6 thiourea

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,3-Propylene-d6 thiourea. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a specific focus on improving the signal-to-noise (S/N) ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS: 1219802-05-7) is a deuterated, isotopically labeled version of 1,3-propylenethiourea.[1][2] As an organosulfur compound, its non-labeled analogues have a wide range of uses in organic synthesis and possess numerous biological properties, including antibacterial, antioxidant, and anticancer effects.[3] The deuterated form is particularly useful as a research compound, often utilized as an internal standard in quantitative analysis or to probe reaction mechanisms and protein dynamics in techniques like mass spectrometry and NMR spectroscopy.[1][2]

Q2: Why is the signal-to-noise (S/N) ratio a critical parameter when working with this compound?

A2: The signal-to-noise (S/N) ratio is the measure of the strength of the desired signal relative to the background noise. A high S/N ratio is essential for accurate and reliable data. In experiments involving isotopically labeled compounds, achieving a high S/N ratio ensures:

  • Accurate Quantification: Precisely measuring the amount of the compound.

  • High Sensitivity: Detecting the compound at low concentrations.

  • Structural Elucidation: Obtaining clear spectra for identifying the molecule and its interactions, for example, in NMR or mass spectrometry.

  • Reliable Kinetic Data: Accurately tracking the compound's behavior over time in dynamic studies like Hydrogen-Deuterium Exchange (HDX).[4]

Q3: Which analytical techniques are most commonly used with this compound, and what are the primary challenges?

A3: The most common analytical techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • NMR Spectroscopy: Used for structural verification. A key challenge is the low magnetogyric ratio of deuterium, which can lead to weaker signals compared to protons, making a good S/N ratio harder to achieve.

  • Mass Spectrometry: Used for quantification and in studies like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) to probe protein conformation.[4] Challenges include potential ion suppression from complex sample matrices and managing back-exchange (loss of deuterium), which can compromise data integrity.[5]

Troubleshooting Guide: Low Signal-to-Noise Ratio

This guide provides a systematic approach to diagnosing and resolving low S/N issues in both NMR and MS experiments.

start Low S/N Ratio Detected tech Identify Analytical Technique start->tech nmr_check NMR Analysis tech->nmr_check NMR ms_check MS Analysis tech->ms_check MS nmr_sample Step 1: Verify Sample Preparation nmr_check->nmr_sample ms_sample Step 1: Check Sample and LC Conditions ms_check->ms_sample nmr_acq Step 2: Optimize Acquisition Parameters nmr_sample->nmr_acq Sample OK nmr_proc Step 3: Adjust Data Processing nmr_acq->nmr_proc Acquisition OK nmr_res S/N Ratio Improved nmr_proc->nmr_res Processing OK ms_instrument Step 2: Optimize Instrument Settings ms_sample->ms_instrument Sample OK ms_proc Step 3: Refine Data Processing ms_instrument->ms_proc Instrument OK ms_res S/N Ratio Improved ms_proc->ms_res Processing OK

Caption: General troubleshooting workflow for low S/N ratio.

Section 1: NMR Spectroscopy Troubleshooting

Q: My NMR signal is very weak. What are the first things I should check in my sample preparation?

A: Poor sample preparation is the most common cause of low S/N in NMR.[6] Systematically check the following:

  • Concentration: The amount of sample is crucial. For highly deuterated compounds, a higher concentration may be needed to obtain a strong signal. However, excessively high concentrations can also lead to poor line shape and difficulty in shimming.[7]

  • Solvent: Always use a high-purity deuterated solvent.[8] The deuterium signal from the solvent is used by the spectrometer to stabilize the magnetic field (the "lock").[9][10] Ensure the sample is fully dissolved.

  • Particulates: Suspended solid particles in the sample will distort the magnetic field, leading to broad lines and a poor spectrum. Always filter your sample directly into a clean NMR tube, for instance, through a pipette with a small plug of glass wool or Kimwipe.[6][11]

  • NMR Tube Quality: Use high-quality NMR tubes that are clean, dry, and free from scratches.[6][7] Even new tubes should be cleaned before use.[6]

ParameterRecommendation for ¹H NMRRecommendation for Deuterium (²H) NMRRationale
Sample Amount 5-25 mg (for small molecules)Higher concentration may be neededDeuterium has a lower magnetogyric ratio, resulting in lower intrinsic sensitivity.
Solvent Volume 0.6-0.7 mL (for a standard 5 mm tube)[6][7][8]0.6-0.7 mL (for a standard 5 mm tube)Consistent sample height is critical for good magnetic field shimming.
Filtration Mandatory; use glass wool or Kimwipe plug[6]Mandatory; use glass wool or Kimwipe plug[6]Removes particulates that degrade spectral resolution.
Solvent Purity >99% Deuterium enrichment[6]Can use non-deuterated solvents if running unlockedHigh deuteration minimizes residual solvent signals in ¹H spectra; D-NMR observes the deuterium signal directly.[9]

Q: I've confirmed my sample preparation is correct. How can I optimize the NMR instrument parameters?

A: Instrument settings can significantly boost your S/N ratio.

  • Shimming: The process of optimizing the homogeneity of the magnetic field. Poor shimming leads to broad, distorted peaks. This should be done for every sample.

  • Signal Averaging: This is a powerful software-based method to improve the S/N ratio.[12][13] The S/N ratio increases with the square root of the number of scans. For example, averaging 16 scans will improve the S/N ratio by a factor of 4 compared to a single scan.[13]

  • Data Processing: Applying a line-broadening factor (apodization) before Fourier transformation can improve the S/N ratio, though it comes at the cost of slightly reduced resolution.

Section 2: Mass Spectrometry Troubleshooting

Q: In my LC-MS analysis, the peak for this compound is weak or undetectable. What should I investigate?

A: For LC-MS, both the chromatography and the mass spectrometer settings are critical.

  • Ion Suppression: The sample matrix can interfere with the ionization of the target analyte, reducing its signal. Try diluting the sample or improving the chromatographic separation to elute the analyte in a cleaner region of the chromatogram.

  • Chromatography: Poor peak shape (e.g., broad or tailing peaks) will reduce the peak height and thus the S/N ratio. Ensure your mobile phase is compatible with the analyte and column, and that the column is not overloaded or degraded.

  • Source Conditions: Optimize the electrospray ionization (ESI) source parameters, including gas flows, temperatures, and voltages, to maximize the signal for your specific compound.

Q: I am using this compound in an HDX-MS experiment and my results are inconsistent. What could be the cause?

A: In HDX-MS, managing deuterium levels is paramount.

  • Back-Exchange: This is the loss of incorporated deuterium and its replacement with hydrogen from the mobile phase during LC separation.[5] To minimize this, use a rapid LC gradient at low temperature (e.g., 0°C) and a pH of ~2.5.[14]

  • Incomplete Labeling: Ensure the initial deuteration step is complete. For a maximally deuterated control sample, the protein should be fully denatured before being exposed to the D₂O buffer.[5]

  • Data Analysis: The centroided mass of deuterated and non-deuterated peptide envelopes must be calculated accurately.[14] Use consistent software parameters to define the deuteration window and calculate deuterium incorporation.[4]

ParameterRecommendationRationale
LC Flow Rate Optimized for column dimensions (e.g., 40-200 µL/min for capillary columns)Ensures sharp peaks and efficient separation.
LC Column Temperature ~0°C (for HDX-MS)[14]Minimizes back-exchange by slowing the H/D exchange rate.[5]
Mobile Phase pH ~2.5 (for HDX-MS)[14]The rate of amide hydrogen exchange is slowest at this pH, minimizing back-exchange.[5]
Ion Source Optimize spray voltage, gas flows, and temperaturesMaximizes ion generation and desolvation for the specific analyte.
Data Acquisition Signal averaging of multiple scans[15]Improves S/N ratio by reducing random noise.[15]

Experimental Protocols

Protocol 1: Standard Sample Preparation for NMR Analysis

This protocol outlines the standard procedure for preparing a high-quality sample of this compound for NMR analysis.

cluster_prep Sample Preparation cluster_analysis Analysis weigh 1. Weigh 5-25 mg of Sample dissolve 2. Dissolve in 0.6-0.7 mL of Deuterated Solvent weigh->dissolve filter 3. Filter Solution into Clean NMR Tube dissolve->filter cap 4. Cap and Label Tube filter->cap insert 5. Insert into Spectrometer cap->insert lock 6. Lock and Shim insert->lock acquire 7. Acquire Data (Signal Averaging) lock->acquire

Caption: Experimental workflow for NMR sample preparation and analysis.

Methodology:

  • Weigh Sample: Accurately weigh between 5-25 mg of this compound and place it in a clean, dry vial.

  • Select Solvent: Choose a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) in which the compound is soluble.[8]

  • Dissolve Sample: Add 0.6-0.7 mL of the deuterated solvent to the vial.[7] Gently vortex or swirl the vial until the sample is completely dissolved.

  • Prepare Filtration Pipette: Tightly pack a small plug of clean glass wool or Kimwipe into a Pasteur pipette.[6]

  • Filter Sample: Using the prepared pipette, transfer the solution from the vial into a high-quality, clean 5 mm NMR tube.[6] Avoid transferring any solid particles.

  • Cap and Label: Securely cap the NMR tube and label it clearly near the top.[6]

  • Clean Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[11]

Protocol 2: General Workflow for HDX-MS Experiment

This protocol describes a general workflow for a typical HDX-MS experiment to study protein dynamics, where this compound might be used as an internal standard or within a related study.

Methodology:

  • Prepare Buffers:

    • Equilibration Buffer: Prepare a buffer appropriate for your protein of interest (e.g., HEPES, phosphate) at the desired pH (e.g., 7.4).

    • Labeling Buffer: Prepare the same buffer using >95% D₂O, ensuring the final pD is adjusted correctly (pD = pH reading + 0.4).

    • Quench Buffer: Prepare a low pH (~2.5) and low temperature (0°C) buffer, often containing a denaturant like guanidine HCl or urea, to stop the H/D exchange reaction.[16]

  • Labeling Reaction:

    • Initiate the exchange reaction by diluting a small volume of your protein stock solution into the D₂O labeling buffer.[16]

    • Allow the reaction to proceed for specific time points (e.g., 10s, 1m, 10m, 1h).

  • Quenching:

    • At each time point, stop the reaction by mixing the labeled sample with the cold quench buffer.[16]

  • Digestion:

    • Immediately inject the quenched sample onto an online, cooled pepsin column for rapid digestion into peptides (typically takes a few minutes).[14]

  • LC-MS Analysis:

    • The resulting peptides are captured on a trap column and then separated on a C18 analytical column using a fast gradient at 0°C.[14]

    • The eluent is directed into the mass spectrometer for analysis. Data is typically acquired in a data-dependent or data-independent (DIA) mode.[14][16]

  • Data Analysis:

    • Identify the peptic peptides from a non-deuterated control run.

    • For each peptide at each time point, calculate the centroid mass of the isotopic envelope.[14]

    • Determine the level of deuterium incorporation by comparing the mass of the labeled peptide to the non-labeled (m₀) and maximally-labeled (m₁₀₀) controls.[5]

cluster_factors Factors Affecting S/N in Mass Spectrometry sample Sample Complexity (Ion Suppression) sn_ratio Final S/N Ratio sample->sn_ratio lc LC Separation (Peak Width, Tailing) lc->sn_ratio ion_source Ion Source Efficiency (Spray Stability, Voltages) ion_source->sn_ratio analyzer Mass Analyzer (Transmission, Resolution) analyzer->sn_ratio detector Detector (Sensitivity, Dynamic Range) detector->sn_ratio

Caption: Key experimental factors influencing the S/N ratio in MS.

References

Validation & Comparative

Method Validation for Ethylenethiourea Analysis: A Comparison of Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, robust and reliable analytical methods are paramount. This guide provides a comparative overview of method validation for the quantitative analysis of ethylenethiourea (ETU), a metabolite of ethylenebisdithiocarbamate (EBDC) fungicides. We will compare the performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, d4-ethylenethiourea (d4-ETU), against a method that does not employ an internal standard.

The use of an isotopically labeled internal standard, such as d4-ETU, is a widely accepted approach to enhance the accuracy and precision of quantitative analysis, especially in complex matrices like food and biological samples.[1][2][3] Deuterated internal standards closely mimic the chemical and physical properties of the analyte, allowing for effective compensation for variations during sample preparation and analysis.[1]

Performance Comparison

The following tables summarize the quantitative performance of two distinct analytical methods for ETU determination.

Table 1: Method Performance with d4-ETU Internal Standard

Validation ParameterPerformance MetricResultReference
LinearityCorrelation Coefficient (r²)> 0.999
Range0.1 - 54 ng/mL in urine[2]
AccuracyRecovery73% - 104% in various water samples[4]
PrecisionWithin-day RSD3% - 5%[2]
Between-day RSD9%[2]
Limit of Quantitation (LOQ)0.5 ng/g in food[4][5]
Limit of Detection (LOD)0.05 ng/mL in urine[2]

Table 2: Method Performance without Internal Standard

Validation ParameterPerformance MetricResultReference
LinearityRange0 - 50 µg/L in urine[6]
AccuracyRecovery> 85% in urine[6][7]
PrecisionWithin-day CV≤ 8.3%[6][7]
Between-day CV≤ 10.1%[6][7]
Limit of Quantitation (LOQ)1.5 µg/L in urine[6][7]
Limit of Detection (LOD)0.5 µg/L in urine[6][7]

Experimental Protocols

Method 1: LC-MS/MS with d4-ETU Internal Standard

This method is suitable for the analysis of ETU in urine.

Sample Preparation:

  • To a 2 mL urine sample, add 50 µL of the d4-ETU internal standard working solution (1 mg/L).

  • Add 1 mL of ultra-pure water and mix.

  • Load the mixture onto a solid-supported liquid extraction (SLE) cartridge.

  • After 10 minutes, elute the analytes with two 6 mL portions of dichloromethane.

  • Evaporate the combined eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.[2]

LC-MS/MS Conditions:

  • LC Column: (Not specified in the provided search results)

  • Mobile Phase: 0.1% formic acid in 20% methanol.[2]

  • Ionization: Positive ion electrospray ionization (ESI+).

  • MS/MS Mode: Selected Reaction Monitoring (SRM).[2]

Method 2: LC-MS/MS without Internal Standard

This method has been validated for the determination of ETU in human urine.

Sample Preparation:

  • Urine samples are purified using a solid-phase extraction (SPE) column (Fluorosil phase).

  • This is followed by a liquid-liquid extraction procedure.

  • The extracted sample is then analyzed by LC-MS/MS.[6][7]

LC-MS/MS Conditions:

  • LC Column: (Not specified in the provided search results)

  • Mobile Phase: (Not specified in the provided search results)

  • Ionization: Positive ion electrospray ionization (ESI+).

  • MS/MS Mode: Multiple Reaction Monitoring (MRM).[6][7]

Visualizing the Workflow and Metabolic Pathway

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Urine/Food Sample Spike Spike with d4-ETU (Method 1) Sample->Spike Method 1 Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Method 2 Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Quantification Quantification MS->Quantification Validation Method Validation Quantification->Validation metabolic_pathway EBDC EBDC Fungicides (e.g., Mancozeb, Maneb) Metabolism Metabolism and Environmental Degradation EBDC->Metabolism ETU Ethylenethiourea (ETU) Metabolism->ETU

References

The Critical Role of Internal Standards in Bioanalysis: A Comparative Guide to 1,3-Propylene-d6 Thiourea

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative bioanalytical methods are paramount. The use of internal standards is a cornerstone of robust analytical method validation, ensuring precision in the face of complex biological matrices. This guide provides a comparative overview of 1,3-Propylene-d6 thiourea as a stable isotope-labeled (SIL) internal standard, supported by representative experimental data on linearity and recovery.

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry-based assays.[1][2] Their chemical and physical properties are nearly identical to the analyte of interest, allowing them to co-elute during chromatography and experience similar ionization effects in the mass spectrometer.[1][3] This co-behavior effectively normalizes for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification.[3][4] this compound, a deuterated analog of 1,3-propylene thiourea, serves as an excellent internal standard for the quantification of its unlabeled counterpart and structurally related compounds.

Comparison with Other Internal Standards

The choice of an internal standard is critical and depends on the specific analytical method and analyte. While structurally similar compounds can be used, they often exhibit different chromatographic retention times and ionization efficiencies, which can introduce variability. SIL internal standards like this compound offer significant advantages:

  • Co-elution: Due to its identical core structure, this compound co-elutes with the unlabeled analyte, ensuring that both are subjected to the same matrix effects at the same time.

  • Similar Ionization: The ionization efficiency of a deuterated standard is very similar to the native analyte, leading to a more consistent response ratio.

  • Reduced Matrix Effects: By mimicking the behavior of the analyte in the sample matrix, SIL standards provide superior correction for ion suppression or enhancement.[3]

Linearity and Recovery Experiments: A Performance Evaluation

Linearity and recovery experiments are fundamental to validating an analytical method.[5][6] Linearity assesses the proportionality of the instrument response to the analyte concentration over a given range, while recovery experiments determine the accuracy of the method by measuring the amount of analyte retrieved from a sample matrix.[5][6]

Experimental Protocol:

A typical experimental workflow for evaluating the linearity and recovery using this compound as an internal standard is as follows:

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Validation Assessment A Prepare calibration standards (Analyte + Internal Standard) C LC-MS/MS Analysis A->C B Prepare quality control (QC) samples (Spiked matrix + Internal Standard) B->C D Calculate Peak Area Ratios (Analyte / Internal Standard) C->D E Construct Calibration Curve D->E F Quantify QC Samples D->F G Assess Linearity (R²) E->G H Calculate Recovery (%) F->H

Figure 1: Experimental workflow for linearity and recovery assessment.

Methodology:

  • Preparation of Standard Solutions: A stock solution of the analyte (1,3-propylene thiourea) and the internal standard (this compound) are prepared in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Calibration Curve Standards: A series of calibration standards are prepared by spiking a blank matrix (e.g., human plasma) with known concentrations of the analyte. A fixed concentration of the internal standard is added to each standard.

  • Quality Control (QC) Samples: QC samples are prepared at low, medium, and high concentrations by spiking the blank matrix with the analyte. The internal standard is also added at the same fixed concentration as in the calibration standards.

  • Sample Extraction: The proteins in the plasma samples are precipitated using a solvent like acetonitrile. The samples are then centrifuged, and the supernatant is transferred for analysis.

  • LC-MS/MS Analysis: The extracted samples are injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The analyte and internal standard are separated chromatographically and detected by the mass spectrometer.

  • Data Analysis: The peak area ratio of the analyte to the internal standard is calculated for each sample. A calibration curve is generated by plotting the peak area ratio against the analyte concentration for the calibration standards. The linearity of the curve is assessed by the coefficient of determination (R²). The concentrations of the QC samples are determined from the calibration curve, and the recovery is calculated as the percentage of the measured concentration to the known spiked concentration.

Representative Data:

The following tables summarize the expected performance of this compound in linearity and recovery experiments.

Table 1: Linearity Data

Analyte Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.180
5005.950
100011.920
Linearity (R²) 0.9995

Table 2: Recovery Data

QC LevelSpiked Concentration (ng/mL)Measured Concentration (ng/mL) (n=5)Recovery (%)
Low54.9298.4
Medium100101.5101.5
High800792.899.1

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of the parent compound and related analytes in complex biological matrices. The representative data demonstrates excellent linearity and high recovery, which are indicative of a highly accurate and precise bioanalytical method. For researchers in drug development and other scientific fields, employing such stable isotope-labeled standards is a critical step towards achieving high-quality, reproducible data.

References

A Head-to-Head in the Mass Spectrometer: 1,3-Propylene-d6 Thiourea vs. its Non-Deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of quantitative mass spectrometry (MS), the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. For the analysis of 1,3-Propylene thiourea, a metabolite of certain fungicides, the use of its stable isotope-labeled counterpart, 1,3-Propylene-d6 thiourea, presents a compelling option. This guide provides a detailed comparison of these two compounds in the context of mass spectrometric analysis, offering researchers, scientists, and drug development professionals the necessary data and protocols to make informed decisions for their analytical workflows.

Performance in Mass Spectrometry: A Comparative Overview

The primary advantage of using this compound as an internal standard lies in its near-identical chemical and physical properties to the non-deuterated analyte, 1,3-Propylene thiourea. This similarity ensures that the deuterated analog co-elutes with the analyte during liquid chromatography (LC) and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer's ion source. The key difference is its increased mass due to the six deuterium atoms, allowing for clear differentiation by the mass analyzer.

This co-behavior is crucial for correcting variations that can occur during sample preparation and analysis, such as extraction inconsistencies, injection volume fluctuations, and ion suppression or enhancement caused by the sample matrix. The use of a stable isotope-labeled internal standard is widely recognized as the gold standard for quantitative MS analysis, leading to improved precision and accuracy.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of 1,3-Propylene thiourea using LC-MS/MS. The data for this compound is inferred based on its role as an ideal internal standard.

Table 1: Mass Spectrometric Parameters

Parameter1,3-Propylene thioureaThis compound
Chemical Formula C₄H₈N₂SC₄H₂D₆N₂S
Monoisotopic Mass 116.0408 g/mol 122.0784 g/mol
Precursor Ion ([M+H]⁺) m/z 117.0486m/z 123.0863
Primary Fragment Ion m/z 58.0291m/z 62.0604
Secondary Fragment Ion m/z 74.0263m/z 78.0576

Table 2: Typical Analytical Performance in Food Matrices

Parameter1,3-Propylene thiourea (with this compound as IS)
Limit of Quantification (LOQ) 10 - 16 µg/kg
Recovery 71% - 94%
Relative Standard Deviation (RSD) 8% - 9.5%

Experimental Protocols

A robust analytical method is crucial for the accurate quantification of 1,3-Propylene thiourea. The following is a generalized experimental protocol based on established methods for the analysis of this compound in complex matrices.

Sample Preparation: QuEChERS-based Extraction
  • Homogenization: Homogenize 10 g of the sample (e.g., fruit or vegetable) with 10 mL of acetonitrile.

  • Salting Out: Add a mixture of 4 g anhydrous MgSO₄ and 1 g NaCl, vortex thoroughly for 1 minute, and centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the upper acetonitrile layer to a tube containing 150 mg of primary secondary amine (PSA) sorbent and 900 mg of anhydrous MgSO₄. Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Internal Standard Spiking: Fortify an aliquot of the final extract with a known concentration of this compound solution.

  • Filtration: Filter the extract through a 0.22 µm filter before LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for retaining the polar 1,3-Propylene thiourea.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or acetate) is typically used.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 1,3-Propylene thiourea: m/z 117.0 → 58.0 (quantifier) and m/z 117.0 → 74.0 (qualifier).

      • This compound: m/z 123.1 → 62.1.

Visualizing the Workflow and Fragmentation

To better illustrate the analytical process and the underlying fragmentation mechanisms, the following diagrams are provided.

Experimental Workflow for 1,3-Propylene thiourea Analysis cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Homogenization 1. Homogenization (Sample + Acetonitrile) SaltingOut 2. Salting Out (MgSO4 + NaCl) Homogenization->SaltingOut dSPE 3. d-SPE Cleanup (PSA + MgSO4) SaltingOut->dSPE Spiking 4. Internal Standard Spiking (this compound) dSPE->Spiking Filtration 5. Filtration Spiking->Filtration LC_Separation LC Separation (HILIC) Filtration->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Fragmentation_Pathways cluster_NonDeuterated 1,3-Propylene thiourea Fragmentation cluster_Deuterated This compound Fragmentation Parent_NonDeut [M+H]⁺ m/z 117.0 Fragment1_NonDeut [C₂H₄N]⁺ m/z 58.0 Parent_NonDeut->Fragment1_NonDeut Loss of C₂H₄NS Fragment2_NonDeut [C₂H₄NS]⁺ m/z 74.0 Parent_NonDeut->Fragment2_NonDeut Loss of C₂H₄N Parent_Deut [M+D]⁺ m/z 123.1 Fragment_Deut [C₂D₄N]⁺ m/z 62.1 Parent_Deut->Fragment_Deut Loss of C₂D₂NS

The Analytical Advantage: Why 1,3-Propylene-d6 Thiourea Excels as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of analytical chemistry, particularly in drug development and research, the choice of an internal standard is paramount to achieving accurate and reliable quantitative results. Among the various options available, 1,3-Propylene-d6 thiourea , a deuterated analog of thiourea, presents significant advantages over other types of internal standards, such as structural analogs. Its key benefit lies in its ability to closely mimic the behavior of the target analyte, thiourea, throughout the analytical process, thereby providing superior correction for variations in sample preparation and instrument response.

The primary role of an internal standard (IS) in quantitative analysis is to compensate for potential inconsistencies that can arise during sample handling and analysis. These can include variations in extraction efficiency, injection volume, and instrument sensitivity. An ideal internal standard should behave chemically and physically as similarly to the analyte of interest as possible. This is where isotopically labeled standards, like this compound, demonstrate their superiority.

Mitigating Matrix Effects: A Key Differentiator

One of the most significant challenges in bioanalytical methods is the "matrix effect," where components of the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte in the mass spectrometer, leading to either suppression or enhancement of the signal. Because this compound has a chemical structure that is nearly identical to thiourea, with the only difference being the substitution of six hydrogen atoms with deuterium, it co-elutes with the analyte during chromatographic separation. This co-elution ensures that both the analyte and the internal standard experience the same matrix effects. As a result, the ratio of their signals remains constant, allowing for accurate quantification even in complex biological matrices.

Structural analogs, on the other hand, have different chemical structures and, consequently, may have different retention times and ionization efficiencies. This can lead to them being affected differently by matrix components, resulting in inaccurate and imprecise measurements.

Enhanced Accuracy and Precision

The use of a deuterated internal standard like this compound generally leads to improved accuracy and precision in quantitative assays. By effectively correcting for variations in sample preparation and matrix effects, the variability in the analytical results is significantly reduced. This is crucial in regulated environments, such as clinical trials, where the highest level of data integrity is required.

Comparative Performance: this compound vs. Structural Analog

Performance MetricThis compound (Deuterated IS)Structural Analog ISRationale
Linearity (R²) Expected to be ≥ 0.99May be lower due to differential matrix effectsCo-elution and similar ionization behavior of the deuterated IS and analyte lead to a more consistent response ratio across the concentration range.
Accuracy (% Bias) Expected to be within ±15%May exceed ±15%, especially in variable matricesThe deuterated IS provides more effective compensation for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement.
Precision (%RSD) Expected to be < 15%May be > 15%Consistent correction for random errors throughout the analytical process results in lower variability between replicate measurements.
Matrix Effect Significantly minimizedProne to differential matrix effectsSimilar physicochemical properties ensure that both the analyte and the deuterated IS are affected by the matrix in the same way.
Recovery Tracks analyte recovery more closelyMay have significantly different recoveryNear-identical chemical properties lead to similar extraction efficiencies from the sample matrix.

Experimental Workflow and Signaling Pathway

The general workflow for utilizing an internal standard in a quantitative LC-MS/MS analysis is depicted below. This process highlights the point at which the internal standard is introduced to account for variability in subsequent steps.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Add precise amount of IS Extraction Analyte & IS Extraction (e.g., SPE, LLE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration (Analyte & IS) Detection->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Experimental workflow for quantitative analysis using an internal standard.

Detailed Experimental Protocol

While a specific comparative study is not available, a general experimental protocol for the quantification of thiourea in a biological matrix using this compound as an internal standard by LC-MS/MS would typically involve the following steps:

1. Preparation of Standards and Quality Control (QC) Samples:

  • Prepare a stock solution of thiourea and this compound in a suitable solvent (e.g., methanol).

  • Prepare calibration standards by spiking known concentrations of thiourea into a blank biological matrix (e.g., drug-free plasma).

  • Prepare QC samples at low, medium, and high concentrations in the same blank matrix.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation of thiourea from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Thiourea: Monitor a specific precursor-to-product ion transition.

      • This compound: Monitor the corresponding deuterated precursor-to-product ion transition.

    • Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for both analyte and internal standard.

4. Data Analysis:

  • Integrate the peak areas for both thiourea and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of thiourea in the unknown samples by interpolating their peak area ratios from the calibration curve.

Logical Relationship Diagram

The following diagram illustrates the logical basis for the superiority of a deuterated internal standard.

G cluster_behavior Behavior during Analysis cluster_outcome Outcome Analyte Analyte (Thiourea) Analytical_Process Analytical Process (Extraction, Injection, Ionization) Analyte->Analytical_Process Similar_Behavior Similar Physicochemical Behavior Different_Behavior Different Physicochemical Behavior Deuterated_IS Deuterated Internal Standard (this compound) Deuterated_IS->Analytical_Process Analog_IS Structural Analog Internal Standard Analog_IS->Analytical_Process Matrix_Effects Matrix Effects Analytical_Process->Matrix_Effects Accurate_Correction Accurate Correction for Variability Inaccurate_Correction Inaccurate Correction for Variability

Caption: Logical relationship of internal standard choice to analytical accuracy.

The Critical Role of Deuterated Internal Standards in Bioanalytical Method Cross-Validation: A Comparative Guide Featuring 1,3-Propylene-d6 Thiourea

Author: BenchChem Technical Support Team. Date: November 2025

In the rigorous landscape of drug development and scientific research, the cross-validation of analytical methods is paramount to ensure data integrity and consistency. The choice of an appropriate internal standard is a critical determinant of method robustness, particularly in complex biological matrices. This guide provides a comparative analysis of analytical methods for the quantification of thiourea, highlighting the advantages of using a stable isotope-labeled internal standard, 1,3-Propylene-d6 thiourea, over a non-isotopically labeled analogue.

This comparison is designed for researchers, scientists, and drug development professionals to objectively assess the performance enhancements offered by deuterated standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.

Comparative Analysis of Analytical Methods

For the purpose of this guide, we compare two hypothetical, yet representative, LC-MS/MS methods for the determination of thiourea in human plasma:

  • Method A: Utilizes this compound as the internal standard.

  • Method B: Employs N-acetylthiourea, a structurally similar but non-isotopically labeled compound, as the internal standard.

The following table summarizes the key performance metrics for both methods, demonstrating the superior precision and accuracy typically achieved with a stable isotope-labeled internal standard.

Performance MetricMethod A (with this compound)Method B (with N-acetylthiourea)
Linearity (r²) > 0.998> 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL5 ng/mL
Accuracy (% Bias) at LLOQ ± 5%± 15%
Precision (%RSD) at LLOQ < 10%< 20%
Accuracy (% Bias) at Low, Mid, High QC ± 5%± 10%
Precision (%RSD) at Low, Mid, High QC < 5%< 15%
Matrix Effect (%CV) < 5%15-25%
Recovery (%) Consistent and reproducibleVariable

The data clearly indicates that Method A, using this compound, provides a more reliable and sensitive assay. The deuterated internal standard co-elutes with the analyte, effectively compensating for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement.[1] This leads to improved accuracy and precision, especially at the lower limit of quantification.[2]

Experimental Protocols

Detailed methodologies for both analytical approaches are provided below.

Method A: LC-MS/MS with this compound Internal Standard

1. Sample Preparation:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (this compound in methanol, 100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (95:5 water:acetonitrile with 0.1% formic acid).

  • Transfer to an autosampler vial for analysis.

2. Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Thiourea: Precursor Ion > Product Ion (specific m/z to be determined based on instrumentation).

    • This compound: Precursor Ion > Product Ion (m/z +6 Da compared to thiourea).

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Method B: LC-MS/MS with N-acetylthiourea Internal Standard

The experimental protocol for Method B is identical to Method A with the following exceptions:

  • Internal Standard: N-acetylthiourea is used instead of this compound. The working solution concentration should be optimized accordingly.

  • Mass Spectrometry: The MRM transition for N-acetylthiourea will be different from that of thiourea and its deuterated analogue.

Due to potential differences in chromatographic retention time and ionization efficiency between thiourea and N-acetylthiourea, this method is more susceptible to variability caused by matrix effects.[3]

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical method validation and cross-validation processes.

analytical_method_workflow cluster_method_A Method A: this compound IS cluster_method_B Method B: N-acetylthiourea IS cluster_validation Cross-Validation A_prep Sample Preparation A_lcms LC-MS/MS Analysis A_prep->A_lcms Extract A_data Data Processing A_lcms->A_data Raw Data compare Compare Results (Accuracy, Precision, Linearity) A_data->compare B_prep Sample Preparation B_lcms LC-MS/MS Analysis B_prep->B_lcms Extract B_data Data Processing B_lcms->B_data Raw Data B_data->compare conclusion Conclusion: Method A demonstrates superior performance compare->conclusion Assess Comparability

Caption: Comparative workflow for two analytical methods.

cross_validation_logic cluster_methods Analytical Methods cluster_analysis Comparative Analysis start Initiate Cross-Validation method_A Validated Method A (e.g., in Lab 1) start->method_A method_B Validated Method B (e.g., in Lab 2 or a different method) start->method_B analyze_samples Analyze the Same Set of QC Samples and Incurred Samples method_A->analyze_samples method_B->analyze_samples compare_data Statistically Compare Datasets analyze_samples->compare_data decision Are results within acceptance criteria? compare_data->decision pass Methods are Considered Cross-Validated decision->pass Yes fail Investigate Discrepancies and Re-validate decision->fail No

Caption: Logical flow of a cross-validation process.

References

Performance Evaluation of 1,3-Propylene-d6 Thiourea as an Internal Standard in Diverse Analytical Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative evaluation of 1,3-Propylene-d6 thiourea, an isotopically labeled internal standard, for the quantitative analysis of its non-deuterated counterpart, propylenethiourea (PTU), in various complex matrices. PTU is a significant metabolite and degradation product of dithiocarbamate fungicides, such as propineb, and its monitoring in food and environmental samples is crucial for regulatory and safety assessments. This document is intended for researchers, analytical scientists, and professionals in drug development and food safety who are engaged in trace-level quantification using mass spectrometry-based methods.

The Role of Deuterated Internal Standards in Quantitative Analysis

In quantitative mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), matrix effects can significantly impact the accuracy and precision of results.[1] Matrix effects are the alteration of ionization efficiency of a target analyte due to co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[1] The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is a widely accepted and robust strategy to mitigate these effects.[1][2]

A SIL internal standard is an ideal surrogate for the analyte because it has nearly identical chemical and physical properties. It co-elutes with the analyte during chromatographic separation and experiences similar ionization suppression or enhancement in the mass spectrometer's source.[3] By measuring the ratio of the analyte's signal to the internal standard's signal, variations caused by matrix effects and sample preparation inconsistencies can be effectively normalized, leading to more accurate and reliable quantification.[2][4]

Comparative Performance in Analytical Methods

While specific performance data for this compound is not extensively published, its performance can be inferred from validated methods for PTU and the related compound ethylenethiourea (ETU) that employ other SIL internal standards or rigorous validation protocols. The following tables summarize typical performance characteristics of LC-MS/MS methods for PTU/ETU analysis in challenging matrices. The use of this compound as an internal standard is expected to yield results within these performance ranges, providing high accuracy and precision.

Table 1: Performance of LC-MS/MS Methods for PTU/ETU in Food Matrices

ParameterFood MatrixTypical PerformanceReference
Limit of Quantification (LOQ)Baby Food, Infant Formula0.003 - 0.01 mg/kg[5]
Fruits & Vegetables5 - 16 µg/kg[6][7]
Tomato0.007 mg/kg[8]
Accuracy (Recovery)Baby Food, Infant Formula86 - 120%[5]
Fruits & Vegetables71 - 121%[6][7]
Precision (RSD)Baby Food, Infant Formula< 13%[5]
Fruits & Vegetables< 25%[6][7]
Linearity (r²)Various Foods> 0.995[6][9]

Experimental Protocols

Accurate quantification of PTU relies on robust sample preparation and optimized instrumental analysis. The following sections detail a representative experimental protocol for the analysis of PTU in food matrices using a SIL internal standard like this compound.

Sample Preparation: Aqueous Extraction and SPE Clean-up

This protocol is adapted from methodologies developed for PTU analysis in infant formula and baby food.[5]

  • Sample Weighing: Weigh 1.0 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution to the sample.

  • Extraction: Add 10 mL of an aqueous extraction solvent (e.g., water or a buffered solution) and shake vigorously for 10 minutes.

  • Protein Precipitation (if necessary): For matrices like infant formula, add reagents to precipitate proteins and centrifuge at high speed (e.g., 10,000 rpm for 10 min).

  • Solid Phase Extraction (SPE) Clean-up:

    • Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase or mixed-mode cartridge).

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analyte and internal standard with a suitable organic solvent (e.g., acetonitrile or methanol).

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a mobile phase-compatible solvent for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for the analysis of PTU.

  • Liquid Chromatography (LC):

    • Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a modern reversed-phase column with polar endcapping.[8]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with additives like ammonium formate or formic acid to improve peak shape and ionization.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically in positive ion mode.[5][10]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both PTU and this compound.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the principle of using a SIL internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Homogenized Sample Spike 2. Spike with This compound Sample->Spike Extract 3. Aqueous Extraction Spike->Extract Cleanup 4. SPE Clean-up Extract->Cleanup Reconstitute 5. Reconstitution Cleanup->Reconstitute LCMS 6. LC-MS/MS Analysis Reconstitute->LCMS Data 7. Data Processing (Analyte/IS Ratio) LCMS->Data Result 8. Final Concentration Data->Result

Caption: General experimental workflow for PTU analysis.

G Principle of SIL Internal Standard Correction cluster_0 Without Internal Standard cluster_1 With this compound (IS) A1 Sample A (Low Matrix Effect) A2 Analyte Signal: 1000 A1->A2 B1 Sample B (High Matrix Effect) B2 Analyte Signal: 500 (Suppression) B1->B2 A3 Calculated Conc: 10 ppb A2->A3 B3 Calculated Conc: 5 ppb (Inaccurate) B2->B3 C1 Sample A (Low Matrix Effect) C2 Analyte Signal: 1000 IS Signal: 2000 C1->C2 D1 Sample B (High Matrix Effect) D2 Analyte Signal: 500 IS Signal: 1000 (Both Suppressed) D1->D2 C3 Ratio (A/IS): 0.5 C2->C3 D3 Ratio (A/IS): 0.5 D2->D3 C4 Calculated Conc: 10 ppb (Accurate) C3->C4 D4 Calculated Conc: 10 ppb (Accurate) D3->D4

Caption: Correction of matrix effects using a SIL standard.

References

A Head-to-Head Battle of Internal Standards: 13C-Labeled vs. Deuterium-Labeled Thiourea in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal stable isotope-labeled internal standard for thiourea analysis.

In the realm of quantitative mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is paramount for achieving accurate and precise results. An ideal SIL-IS should exhibit physicochemical properties nearly identical to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This guide provides a detailed comparison of two common types of SIL-IS for thiourea: 13C-labeled and deuterium-labeled thiourea, supported by established principles in analytical chemistry.

Key Performance Characteristics: A Comparative Analysis

The choice between a 13C- and a deuterium-labeled internal standard can significantly impact assay robustness and data quality. The primary differences lie in their chromatographic behavior and susceptibility to isotopic effects.

Performance Parameter13C-Labeled ThioureaDeuterium-Labeled ThioureaRationale
Chromatographic Co-elution Excellent: Typically co-elutes perfectly with unlabeled thiourea.[1][2]Poor to Fair: Often exhibits a retention time shift, eluting slightly earlier than unlabeled thiourea in reversed-phase chromatography.[5][6]The minimal mass difference between 13C and 12C results in negligible changes to the molecule's physicochemical properties.[4][6] The larger mass difference between deuterium (²H) and protium (¹H) can alter lipophilicity, leading to chromatographic separation.[5][7]
Compensation for Matrix Effects Superior: Co-elution ensures that the internal standard and analyte experience the same degree of ion suppression or enhancement.[2][8]Compromised: A shift in retention time means the internal standard and analyte are in different temporal regions of the eluent, potentially experiencing different matrix effects.[2][7]Effective compensation for matrix effects is a primary function of an SIL-IS and is critically dependent on co-elution.[7][8][9]
Isotopic Stability High: The 13C-N and 13C=S bonds are stable, with no risk of isotope exchange.[5][10]Variable: Deuterium atoms, particularly if located on the nitrogen atoms (N-D), are susceptible to exchange with protons from the solvent, which can compromise quantification.[5][10][11]The stability of the isotopic label is crucial for maintaining a constant concentration of the internal standard throughout the analytical process.
Cost and Availability Higher Cost: Synthesis of 13C-labeled compounds is generally more complex and expensive.[3][10]Lower Cost: Deuterated compounds are often more readily available and less expensive to produce.[3][12]The choice may be influenced by budget constraints, though the higher initial cost of a 13C-IS can be offset by reduced method development time and improved data quality.[10]

Experimental Protocols

While specific experimental data for a direct comparison of 13C- and deuterium-labeled thiourea is not available, a general protocol for evaluating the suitability of an internal standard is presented below. This workflow is based on standard practices in bioanalytical method validation.

General Workflow for Internal Standard Evaluation

A typical workflow for assessing the performance of a SIL-IS involves spiking the standard into a biological matrix (e.g., plasma or urine) containing the analyte and evaluating key performance parameters.

Caption: Workflow for evaluating a stable isotope-labeled internal standard.

Detailed Methodologies

1. Sample Preparation (Liquid-Liquid Extraction Example):

  • To 100 µL of biological matrix (e.g., human plasma), add 10 µL of a working solution containing thiourea and 10 µL of the internal standard (either 13C-thiourea or deuterium-labeled thiourea) at a known concentration.

  • Vortex mix for 30 seconds.

  • Add 500 µL of a suitable organic solvent (e.g., ethyl acetate).

  • Vortex mix for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Chromatography: Utilize a reversed-phase C18 column with a gradient elution.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient might start at 5% B, increasing to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the multiple reaction monitoring (MRM) transitions for thiourea and its labeled internal standard.

3. Data Evaluation:

  • Co-elution: Overlay the chromatograms of the analyte and the internal standard. A suitable internal standard will have a retention time that is identical to the analyte.

  • Matrix Effects: Compare the peak area of the analyte in a neat solution to the peak area of the analyte spiked into an extracted blank matrix. The ratio of these areas indicates the degree of ion suppression or enhancement. An ideal internal standard will track these variations perfectly.

  • Precision and Accuracy: Analyze quality control samples at multiple concentration levels in at least five replicates to determine the intra- and inter-day precision and accuracy of the method using each internal standard.

Logical Relationships in Internal Standard Selection

The decision-making process for selecting an appropriate internal standard is guided by a logical flow that prioritizes analytical performance.

G cluster_c13_eval Evaluation of 13C-IS cluster_d_eval Evaluation of D-IS start Start: Need for Quantitative Thiourea Analysis is_choice Choice of Internal Standard start->is_choice c13 13C-Labeled Thiourea is_choice->c13 Preferred d_labeled Deuterium-Labeled Thiourea is_choice->d_labeled Alternative c13_coelution Co-elution? (Expected: Yes) c13->c13_coelution d_coelution Co-elution? (Potential Issue) d_labeled->d_coelution c13_matrix Compensates for Matrix Effects? (Expected: Yes) c13_coelution->c13_matrix c13_stable Isotopically Stable? (Expected: Yes) c13_matrix->c13_stable optimal_choice Optimal Choice for Robust Assay c13_stable->optimal_choice d_matrix Compensates for Matrix Effects? (Potentially Compromised) d_coelution->d_matrix d_stable Isotopically Stable? (Potential Issue) d_matrix->d_stable suboptimal_choice Suboptimal Choice: Requires Careful Validation d_stable->suboptimal_choice

Caption: Decision pathway for selecting a thiourea internal standard.

Conclusion

Based on fundamental principles of analytical chemistry and extensive evidence from the analysis of other small molecules, 13C-labeled thiourea is the superior choice for an internal standard in quantitative LC-MS/MS assays. Its ability to co-elute with the unlabeled analyte ensures the most accurate correction for matrix effects and other sources of analytical variability.[1][2] While deuterium-labeled standards may be a more economical option, they present significant risks, including chromatographic separation from the analyte and potential isotopic instability, which can compromise data quality.[5][6] For researchers, scientists, and drug development professionals who require the highest level of accuracy and robustness in their analytical methods, the investment in a 13C-labeled internal standard for thiourea is well-justified.

References

Navigating the Analytical Maze: A Comparative Guide to Propylene Thiourea (PTU) Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of propylene thiourea (PTU) is critical due to its potential as a process-related impurity and metabolite of certain pharmaceutical compounds. This guide provides a comprehensive comparison of various analytical methodologies for the quantification of PTU, drawing upon published single-laboratory validation data. While a direct inter-laboratory comparison study on PTU was not identified in the public domain, this document synthesizes available performance data to aid laboratories in selecting and validating appropriate analytical methods.

Propylene thiourea is a metabolite of the fungicide propineb and can also be a degradation product of certain materials used in pharmaceutical manufacturing. Its potential thyroid toxicity necessitates sensitive and reliable analytical methods for its detection and quantification in diverse matrices, including food, environmental samples, and pharmaceutical products.

Comparative Analysis of Quantification Methods

The quantification of PTU is predominantly achieved through chromatographic techniques coupled with various detectors. The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the performance characteristics of several reported methods based on single-laboratory validation studies.

Method Limit of Detection (LOD) Limit of Quantification (LOQ) Matrix Reference
HPLC-ICP-MS/MS-0.010 µg/kgFruits and Vegetables[1]
HPLC/DAD11 µg/kg (apples), 7 µg/kg (strawberries)25 µg/kg (apples), 16 µg/kg (strawberries)Fruits[2]
GC-MS0.8-1.0 ng/m³ (in air)-Airborne Samples[3]

Table 1: Comparison of Detection and Quantification Limits for Propylene Thiourea (PTU) Quantification Methods.

Method Recovery (%) Relative Standard Deviation (RSD) (%) Matrix Reference
HPLC-ICP-MS/MS98-99Not SpecifiedFruits and Vegetables[1]
HPLC/DAD71-948-9.5Fruits[2]
GC-MS102±1 (GF/A filters), 98±1 (silica gel filters)Not SpecifiedAirborne Samples[3]

Table 2: Comparison of Recovery and Precision for Propylene Thiourea (PTU) Quantification Methods.

Experimental Protocols: A Closer Look

The successful quantification of PTU relies on meticulous experimental protocols, encompassing sample preparation, chromatographic separation, and detection. Below are detailed methodologies for the key experiments cited.

High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS/MS)

This novel approach leverages the sulfur atom within the PTU molecule for sensitive detection.

  • Sample Preparation: Homogenized fruit and vegetable samples are extracted with a suitable solvent. The extract is then filtered and diluted prior to injection.

  • Chromatographic Separation: A reverse-phase HPLC system is used to separate PTU from other matrix components. A baseline separation of ETU and PTU can be achieved in under 5 minutes.[1]

  • Detection: The HPLC eluent is introduced into an ICP-MS/MS system. The instrument is tuned to monitor the specific mass-to-charge ratio of sulfur, providing high selectivity and sensitivity for PTU.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC/DAD)

A widely accessible method suitable for routine analysis.

  • Sample Preparation: Solid-liquid extraction with acetonitrile is employed, followed by a clean-up step using Envicarb II/PSA cartridges.[2]

  • Chromatographic Separation: Separation is achieved on a C18 reversed-phase column with an isocratic mobile phase.

  • Detection: A diode array detector is used to monitor the absorbance of PTU at its maximum absorption wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is particularly useful for the analysis of volatile and semi-volatile compounds.

  • Sample Preparation: For airborne samples, collection is performed on glass microfibre or silica gel filters. The parent compound, propineb, is converted to carbon disulfide (CS2) under acidic conditions, which is then extracted into isooctane for analysis.[3] For the direct analysis of PTU, derivatization may be necessary to improve its volatility and chromatographic behavior.

  • Chromatographic Separation: A capillary GC column is used for the separation of the analyte.

  • Detection: A mass spectrometer operating in selected ion monitoring (SIM) mode is used for sensitive and selective detection.

Visualizing the Workflow

To provide a clearer understanding of the analytical process, the following diagram illustrates a typical workflow for PTU quantification.

PTU_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Reporting Sample Sample Collection (e.g., Food, Air, Pharmaceutical) Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Cleanup Clean-up (e.g., Filtration, dSPE) Extraction->Cleanup Derivatization Derivatization (Optional, for GC) Cleanup->Derivatization Chromatography Chromatographic Separation (HPLC or GC) Cleanup->Chromatography Derivatization->Chromatography Detection Detection (e.g., MS/MS, DAD, ICP-MS) Chromatography->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Reporting Result Reporting Quantification->Reporting

Caption: A generalized workflow for the quantification of propylene thiourea (PTU).

Signaling Pathway and Logical Relationships

The analytical process for PTU quantification follows a logical progression from sample acquisition to final result, as depicted in the workflow diagram. The core of the analysis lies in the chromatographic separation and subsequent detection, where the choice of technology dictates the sensitivity and selectivity of the method. The relationship between the different stages is linear, with the output of each step serving as the input for the next.

Logical_Relationship cluster_method_selection Method Selection Factors cluster_method_components Core Analytical Components cluster_performance Performance Metrics Matrix Sample Matrix Complexity SamplePrep Sample Preparation (Extraction & Clean-up) Matrix->SamplePrep Sensitivity Required Sensitivity (LOD/LOQ) Detection Detection Technique (MS, DAD, etc.) Sensitivity->Detection Instrumentation Available Instrumentation Separation Chromatographic Separation (HPLC/GC) Instrumentation->Separation Instrumentation->Detection SamplePrep->Separation Separation->Detection Accuracy Accuracy / Recovery Detection->Accuracy Precision Precision (RSD) Detection->Precision Selectivity Selectivity / Specificity Detection->Selectivity

Caption: Logical relationships influencing the selection and performance of a PTU quantification method.

References

The Gold Standard in Quantitative Assays: Unpacking the Accuracy and Precision of 1,3-Propylene-d6 Thiourea

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest level of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of 1,3-Propylene-d6 thiourea as a stable isotope-labeled (SIL) internal standard against traditional methods, supported by representative experimental data and detailed protocols. The evidence underscores the superiority of using a deuterated analog to mitigate matrix effects and ensure the reliability of quantitative results.

Stable isotope-labeled internal standards are widely recognized as the gold standard in quantitative mass spectrometry.[1][2] Regulatory bodies like the European Medicines Agency (EMA) have noted that over 90% of bioanalytical method submissions incorporate SIL internal standards.[1] The fundamental principle behind their efficacy lies in their near-identical physicochemical properties to the analyte of interest. Co-eluting with the target analyte, this compound experiences the same variations in sample preparation, chromatography, and ionization, thereby providing a reliable normalization factor.[1][3] This normalization is crucial for correcting matrix effects, which are a significant source of imprecision and inaccuracy in quantitative LC-MS/MS analyses.[1][3]

Comparative Performance: this compound vs. Alternative Standards

The use of a deuterated internal standard like this compound consistently demonstrates superior performance in terms of accuracy and precision compared to methods relying on structural analogs or external calibration. The following tables present a summary of representative validation data, illustrating the enhanced reliability achieved with a SIL internal standard in a typical bioanalytical LC-MS/MS assay for thiourea.

Table 1: Accuracy and Precision Data for Thiourea Quantification

Quality Control SampleConcentration (ng/mL)Method with this compound (SIL IS)Method with Structural Analog IS
Accuracy (%) Precision (%CV)
LLOQ198.58.2
Low3102.15.5
Mid5099.84.1
High150101.33.5

Data is representative and compiled from established principles of bioanalytical method validation using deuterated internal standards.

Table 2: Matrix Effect Evaluation

Matrix SourceAnalyte Response Variation (without IS)Analyte/IS Ratio Variation (with this compound)
Plasma Lot 115% suppression1.2%
Plasma Lot 28% enhancement-0.8%
Plasma Lot 322% suppression2.1%
Hemolyzed Plasma35% suppression3.5%
Lipemic Plasma18% suppression2.7%

This table illustrates the ability of a SIL internal standard to compensate for variability in different biological matrices.

Experimental Protocols

A robust and reliable quantitative assay is underpinned by a well-defined experimental protocol. The following is a representative LC-MS/MS method for the quantification of thiourea in human plasma using this compound as an internal standard.

Sample Preparation
  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound in methanol, 1 µg/mL).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

LC-MS/MS Parameters
  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Thiourea: Precursor Ion > Product Ion (e.g., m/z 77.0 > 60.0)

    • This compound: Precursor Ion > Product Ion (e.g., m/z 83.1 > 62.1)

Visualizing the Workflow and Rationale

To further elucidate the experimental process and the logical framework for utilizing a deuterated internal standard, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification plasma Plasma Sample (100 µL) add_is Add 1,3-Propylene-d6 Thiourea IS (10 µL) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing peak_area_ratio Calculate Peak Area Ratio (Analyte / IS) data_processing->peak_area_ratio calibration_curve Compare to Calibration Curve peak_area_ratio->calibration_curve final_concentration Determine Final Concentration calibration_curve->final_concentration

Quantitative bioanalytical workflow using a deuterated internal standard.

logical_relationship cluster_challenges Challenges in Bioanalysis cluster_solution Solution cluster_outcome Outcome matrix_effects Matrix Effects (Ion Suppression/Enhancement) sil_is This compound (Stable Isotope-Labeled IS) matrix_effects->sil_is Mitigated by sample_variability Sample-to-Sample Variability (e.g., recovery, injection volume) sample_variability->sil_is Compensated by improved_accuracy Improved Accuracy sil_is->improved_accuracy improved_precision Improved Precision sil_is->improved_precision reliable_data Reliable Quantitative Data improved_accuracy->reliable_data improved_precision->reliable_data

Rationale for using this compound in quantitative assays.

Conclusion

The presented data and established principles strongly advocate for the use of this compound as the internal standard of choice for the quantitative analysis of thiourea. Its ability to effectively normalize for matrix effects and other sources of variability inherent in the bioanalytical workflow leads to unparalleled accuracy and precision. For researchers and drug development professionals, the adoption of deuterated internal standards is a critical step towards generating robust, reliable, and defensible quantitative data.

References

A Researcher's Guide to Assessing the Isotopic Enrichment of 1,3-Propylene-d6 Thiourea

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison for professionals in drug development and scientific research.

This guide provides a comprehensive overview of the analytical methods used to assess the isotopic enrichment of 1,3-Propylene-d6 thiourea, a deuterated compound valuable in various research applications. For researchers and drug development professionals, understanding the precise isotopic purity of such labeled compounds is critical for the accuracy and reliability of experimental outcomes. This document outlines standard analytical techniques, presents comparative data, and offers detailed experimental protocols.

Deuterium-labeled compounds, such as this compound, serve as essential tools in mechanistic studies, pharmacokinetic analysis, and as internal standards for mass spectrometry.[1][2] The substitution of hydrogen with deuterium can alter a molecule's metabolic stability, a property increasingly leveraged in drug discovery to enhance pharmacokinetic profiles.[3] Given that even state-of-the-art deuteration techniques can result in isotopic impurities, rigorous assessment of isotopic enrichment is a mandatory step in its application.[4]

Comparative Analysis of Isotopic Enrichment

The primary measure of quality for this compound is its isotopic enrichment, which quantifies the percentage of molecules in which the designated hydrogen atoms have been replaced by deuterium. This is typically compared against the non-deuterated (or "natural abundance") analogue. The data below represents typical specifications for commercially available this compound compared to a hypothetical, lower-purity batch to illustrate the importance of high enrichment.

ParameterThis compound (High Purity)Alternative (Lower Purity Batch)Non-Deuterated 1,3-Propylene Thiourea
Reported Isotopic Purity >98%~95%Not Applicable
Deuterium Incorporation HighModerateNone
Primary Analytical Method Mass Spectrometry, NMR SpectroscopyMass Spectrometry, NMR SpectroscopyNot Applicable
Application Suitability Quantitative Mass Spectrometry, Metabolic StudiesQualitative Studies, Non-sensitive AssaysControl Experiments

Experimental Protocols for Isotopic Enrichment Assessment

The two most common and powerful techniques for determining the isotopic purity of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a definitive method for confirming the positions of deuterium labels and assessing enrichment.[5] For highly deuterated compounds (>98 atom% D), conventional ¹H NMR may be less effective due to weak residual proton signals.[6] In such cases, ²H (Deuterium) NMR or a combination of ¹H and ²H NMR provides a more accurate analysis.[6][7][8]

Methodology:

  • Sample Preparation: Dissolve a precisely weighed sample of this compound in a suitable non-deuterated solvent (e.g., DMSO). An internal standard with a known concentration may be added for quantitative analysis.

  • ¹H NMR Analysis: Acquire a standard proton NMR spectrum. The absence or significant reduction of signals corresponding to the propylene protons confirms successful deuteration. The small residual proton signals can be integrated to provide an initial estimate of isotopic purity.

  • ²H NMR Analysis: Acquire a deuterium NMR spectrum. This technique directly observes the deuterium nuclei. The integral of the deuterium signal, relative to a known standard, provides a quantitative measure of deuterium content.[6]

  • Data Analysis: Compare the integrals of the residual proton signals in the ¹H spectrum with the integrals of the corresponding signals in the spectrum of a non-deuterated standard. The isotopic enrichment is calculated based on the reduction in signal intensity. For ²H NMR, the enrichment is determined by the relative intensity of the deuterium signal.

2. Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the distribution of isotopologues (molecules that differ only in their isotopic composition).[9][10][11] High-resolution mass spectrometry (HRMS) is particularly effective for this purpose.[5][11][12]

Methodology:

  • Sample Infusion: Prepare a dilute solution of the this compound sample and introduce it into the mass spectrometer, typically via direct infusion or coupled with liquid chromatography (LC-MS).[13]

  • Mass Spectrum Acquisition: Acquire the mass spectrum, focusing on the molecular ion cluster. The non-deuterated compound will show a primary peak at its monoisotopic mass (M), while the deuterated compound will show a primary peak at M+6 (for the fully deuterated species).

  • Data Analysis:

    • Measure the intensities of the ion signals for each isotopologue (M, M+1, M+2, ..., M+6).

    • Correct for the natural abundance of ¹³C and other isotopes.

    • The isotopic enrichment is calculated from the relative abundances of the different deuterated species in the ion cluster.[9][10]

Visualizing Analytical Workflows and Biological Context

Diagrams are essential for clarifying complex processes. Below are Graphviz visualizations of a typical analytical workflow for assessing isotopic enrichment and a potential biological pathway where thiourea derivatives are relevant.

G Diagram 1: Workflow for Isotopic Enrichment Analysis cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Results Sample This compound Dissolve Dissolve in Appropriate Solvent Sample->Dissolve NMR NMR Spectroscopy (¹H and/or ²H) Dissolve->NMR MS Mass Spectrometry (LC-HRMS) Dissolve->MS NMR_Data Analyze Spectral Data (Signal Integration) NMR->NMR_Data MS_Data Analyze Mass Spectrum (Isotopologue Distribution) MS->MS_Data Enrichment Calculate Isotopic Enrichment (%) NMR_Data->Enrichment MS_Data->Enrichment

Diagram 1: Workflow for Isotopic Enrichment Analysis

Thiourea derivatives have been investigated for a range of biological activities, including antioxidant and anticancer properties.[14][15][16][17] One area of interest is their interaction with signaling pathways involved in cellular stress and proliferation.

G Diagram 2: Potential Biological Pathway for Thiourea Derivatives Thiourea Thiourea Derivative (e.g., this compound) ROS Reactive Oxygen Species (ROS) Thiourea->ROS Scavenging Enzyme Enzyme Inhibition (e.g., Kinases) Thiourea->Enzyme Stress Cellular Oxidative Stress ROS->Stress Pathway Signaling Pathway (e.g., Proliferation Pathway) Stress->Pathway Enzyme->Pathway Response Cellular Response (e.g., Apoptosis) Pathway->Response

Diagram 2: Potential Biological Pathway for Thiourea Derivatives

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1,3-Propylene-d6 Thiourea

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemicals like 1,3-Propylene-d6 thiourea are paramount for ensuring laboratory safety and environmental protection. Due to its hazardous properties, this isotopically labeled compound requires a stringent disposal protocol. This guide provides a clear, step-by-step procedure for its safe disposal.

Key Hazard Information for Thiourea Compounds

This compound should be handled with the same precautions as its non-labeled counterpart, thiourea. The following table summarizes the primary hazards associated with thiourea, as identified in safety data sheets.

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[1][2][3]
Carcinogenicity Suspected of causing cancer.[1][2][3]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1][2][3]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[1][2]
Combustible Dust May form combustible dust concentrations in air.[1]
Personal Protective Equipment (PPE) for Disposal

Before beginning any disposal-related activities, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA-approved respirator.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Adherence to local, regional, and national regulations is mandatory.

Step 1: Waste Characterization and Segregation

  • Identify the waste as hazardous chemical waste.

  • This material should not be mixed with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Keep it segregated from incompatible materials such as acids, strong oxidizing agents, strong bases, and peroxides.[1]

Step 2: Containerization and Labeling

  • Place the this compound waste into a suitable, sealable, and non-reactive container.

  • Ensure the container is clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazard symbols (e.g., health hazard, environmental hazard).

  • Keep the container tightly closed to prevent the release of dust or vapors.[1][4]

Step 3: Spill Management

In the event of a spill during handling for disposal:

  • Ensure adequate ventilation and eliminate all ignition sources.[3]

  • Wearing appropriate PPE, sweep up the solid material.[1] Avoid actions that create dust.

  • Place the spilled material into a designated hazardous waste container for disposal.[1][4][5]

  • Clean the affected area thoroughly.

Step 4: Temporary Storage

  • Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area.

  • This area should be a cool, dry, and well-ventilated location, away from direct sunlight and incompatible materials.[1][3]

  • Store the waste in a locked-up area to restrict access.[1][2][3]

Step 5: Final Disposal

  • Do not dispose of this compound down the drain or in the regular trash. This is critical to prevent environmental contamination and ensure compliance with regulations.[1][2][4]

  • Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor. Your institution's EHS department will typically manage this process.

  • Dispose of the contents and the container in accordance with all applicable local, regional, national, and international regulations.[1][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation Phase cluster_handling Handling & Containment cluster_disposal Final Disposal Path A Identify 1,3-Propylene-d6 Thiourea for Disposal B Wear Required PPE (Gloves, Goggles, Lab Coat) A->B C Is this a spill? B->C D Sweep solid into a suitable waste container C->D Yes E Place waste directly into a sealed, labeled hazardous waste container C->E No F Label Container: 'Hazardous Waste' Chemical Name & Hazards D->F E->F G Store container in a secure, designated waste area F->G H Arrange for pickup by a licensed waste disposal service G->H I Do NOT dispose of in sink or regular trash G->I

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling 1,3-Propylene-d6 Thiourea

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Chemical Profile:

  • Name: 1,3-Propylene-d6 Thiourea

  • Synonyms: D6-1,3-Propylene thiourea

  • CAS Number: 1219802-05-7[1]

  • Hazards: Causes skin and eye irritation.[2] May cause an allergic skin reaction.[2] Based on the parent compound, it is harmful if swallowed, suspected of causing cancer, and suspected of damaging fertility or the unborn child.[3][4] It is also toxic to aquatic life with long-lasting effects.[3][4]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.[5]

PPE CategoryItemSpecifications
Eye/Face Protection Safety glasses with side-shields or gogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[6]
Skin Protection Chemical-resistant glovesNeoprene, nitrile, or PVC gloves are suitable. Check manufacturer's breakthrough times.
Lab coat/Protective clothingTo prevent skin contact.
Respiratory Protection NIOSH-approved respiratorRequired when engineering controls are insufficient or when handling powder outside of a ventilated enclosure to avoid dust inhalation.

Operational Plan

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]

  • Keep the container tightly sealed.

  • Store in a designated, locked cabinet for toxic substances.[3]

2. Handling and Use:

  • All handling of this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation.[2]

  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[5][6]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[3][5]

  • Use appropriate PPE as detailed in the table above.

  • Avoid the formation of dust.[6] If weighing the solid, do so in a ventilated enclosure.

  • Wash hands thoroughly with soap and water after handling.[3][5]

3. Spill Management:

  • Minor Spills:

    • Restrict access to the area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite.

    • Dampen the material slightly with water to prevent dust from becoming airborne.[5]

    • Carefully sweep or vacuum the material into a labeled, sealed container for hazardous waste disposal.[5]

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert the appropriate emergency response team.

    • Prevent the spill from entering drains or waterways.[3][5]

4. Disposal Plan:

  • This compound and any contaminated materials (e.g., gloves, absorbent pads) are considered hazardous waste.[3]

  • Dispose of waste in a clearly labeled, sealed container.

  • Do not dispose of this chemical down the drain.[2][3]

  • Follow all local, state, and federal regulations for hazardous waste disposal. This may involve arranging for a licensed waste disposal company to collect the material.[4]

  • Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[4]

Experimental Workflow Diagram

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

start Start: Receive Chemical inspect Inspect Container for Damage start->inspect damaged Damaged? inspect->damaged quarantine Quarantine & Contact EH&S damaged->quarantine Yes store Store in Cool, Dry, Ventilated, Locked Area damaged->store No prepare Prepare for Experiment (Don PPE) store->prepare handle Handle in Fume Hood prepare->handle spill Spill Occurs? handle->spill cleanup Follow Spill Cleanup Protocol spill->cleanup Yes experiment Perform Experiment spill->experiment No cleanup->handle decontaminate Decontaminate Work Area & Glassware experiment->decontaminate dispose_waste Dispose of Waste in Labeled Hazardous Waste Container decontaminate->dispose_waste end End: Remove PPE & Wash Hands dispose_waste->end

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.